MSX-130
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQQXYFSWSAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MSX-130: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in tumor progression, including metastasis, angiogenesis, and the survival of cancer cells. Overexpression of CXCR4 is observed in a wide variety of cancers, including breast, prostate, lung, and pancreatic cancer, and is often correlated with poor prognosis. This compound exerts its anti-cancer effects by competitively binding to CXCR4, thereby inhibiting the downstream signaling cascades initiated by the SDF-1/CXCL12 ligand. This guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, and provides detailed experimental protocols for its study.
Core Mechanism of Action: CXCR4 Antagonism
The primary mechanism of action of this compound is the competitive inhibition of the CXCR4 receptor.[1] By binding to CXCR4, this compound blocks the interaction of the receptor with its ligand, SDF-1/CXCL12.[1] This disruption of the SDF-1/CXCR4 signaling axis is the foundational step that leads to the anti-cancer effects of this compound. The inhibition of this signaling pathway has been shown to impede cancer cell migration, reduce tumor growth, and potentially enhance the efficacy of other chemotherapeutic agents.[1]
The SDF-1/CXCR4 Signaling Axis in Cancer
The SDF-1/CXCR4 axis is a key mediator of intercellular communication within the tumor microenvironment. Cancer cells that overexpress CXCR4 are drawn to tissues and organs that secrete high levels of SDF-1, a process that is central to organ-specific metastasis. Upon SDF-1 binding, CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration.
References
An In-Depth Technical Guide to the CXCR4 Antagonist MSX-130 and its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in numerous physiological processes. These include immune cell trafficking, hematopoiesis, and embryonic development. However, the dysregulation of the CXCL12/CXCR4 signaling axis is heavily implicated in the pathology of various diseases, most notably in cancer metastasis, where it guides cancer cells to organs with high CXCL12 expression, and in HIV-1 entry into host cells.[1][2] This central role in disease progression has made CXCR4 a prime target for therapeutic intervention.
MSX-130 is a small molecule antagonist of CXCR4.[2][3][4] As an inhibitor of the CXCL12/CXCR4 axis, this compound holds potential as a therapeutic agent, particularly in oncology, by impeding the metastatic spread of tumor cells. This technical guide provides a comprehensive overview of the CXCR4 signaling pathway and the inhibitory mechanisms of this compound, including detailed experimental protocols for its characterization and available quantitative data.
The CXCR4 Signaling Cascade
Upon binding of its ligand CXCL12, CXCR4 activates a complex network of intracellular signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent pathways, both of which culminate in cellular responses such as chemotaxis, proliferation, and survival.
G-Protein Dependent Signaling
The primary signaling mechanism of CXCR4 is mediated through its coupling to heterotrimeric G-proteins, predominantly of the Gαi family. This initiates a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gβγ subunits activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytoplasm. This calcium influx is a critical second messenger in cell migration.
-
PI3K/Akt Pathway: The Gβγ subunits also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: The CXCR4 signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade (Ras-Raf-MEK-ERK). Phosphorylation of ERK1/2 is a key event that promotes cell proliferation and migration.
G-Protein Independent Signaling
CXCR4 can also signal through pathways that are independent of G-protein activation:
-
β-Arrestin Recruitment: Following ligand binding and phosphorylation by G-protein coupled receptor kinases (GRKs), CXCR4 recruits β-arrestins (β-arrestin 1 and 2). This recruitment is a key step in receptor desensitization and internalization. Beyond this classical role, β-arrestins can also act as signal transducers, scaffolding components of the MAPK pathway and contributing to ERK activation.
-
JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation.
The following diagram illustrates the major signaling pathways initiated by the activation of the CXCR4 receptor.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between the receptor and its natural ligand, CXCL12. This blockade inhibits the conformational changes in the receptor necessary for the activation of downstream signaling cascades. Consequently, this compound is expected to attenuate all major CXCR4-mediated cellular responses, including G-protein dependent pathways like calcium mobilization and ERK phosphorylation, as well as G-protein independent pathways, leading to an overall reduction in cell migration, proliferation, and survival.
The following diagram illustrates the inhibitory effect of this compound on the initial steps of CXCR4 signaling.
Quantitative Analysis of this compound Activity
While this compound is documented as a CXCR4 antagonist, publicly available quantitative data on its specific inhibitory potency (e.g., IC50, EC50) for various signaling pathways are limited. The primary literature from the discovery of this compound would contain this information, but is not readily accessible. Vendor-supplied information often lists biological activity as "To Be Determined". The tables below are structured to present such data once it becomes available through further research.
Table 1: Inhibition of CXCL12-Induced Calcium Mobilization by this compound
| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Inhibition of CXCL12-Induced ERK Phosphorylation by this compound
| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Inhibition of CXCL12-Induced Cell Migration by this compound
| Cell Line | Assay Type | Ligand Concentration (CXCL12) | % Inhibition at a given this compound Conc. | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 4: Inhibition of CXCL12-Induced β-Arrestin Recruitment by this compound
| Cell Line | Assay Type | Ligand Concentration (CXCL12) | This compound IC50 | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Key Experimental Protocols
The characterization of a CXCR4 antagonist like this compound involves a series of in vitro assays to determine its efficacy in blocking the various downstream effects of CXCL12 binding. Below are detailed protocols for the key experiments.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the CXCL12-induced release of intracellular calcium.
Principle: CXCR4 activation by CXCL12 leads to a transient increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye. An antagonist will block this response.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, or a recombinant cell line like CHO or HEK293 stably expressing CXCR4)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Recombinant human CXCL12
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to the appropriate density.
-
Harvest cells and resuspend in assay buffer.
-
Load cells with Fluo-4 AM according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Plate the cells into the microplate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CXCL12 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject the CXCL12 solution into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) represents the calcium response.
-
Plot the calcium response against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal CXCL12-induced calcium response.
-
The following diagram outlines the workflow for the calcium mobilization assay.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the CXCL12-induced phosphorylation of ERK1/2.
Principle: Activation of the MAPK pathway by CXCL12 results in the phosphorylation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK. An antagonist will reduce the level of phosphorylated ERK.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
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HRP-conjugated secondary antibody
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SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with CXCL12 (at a concentration known to induce robust ERK phosphorylation) for a short period (e.g., 5-15 minutes).
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-
Lysate Preparation:
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Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
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-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
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-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Plot the normalized phospho-ERK levels against the concentration of this compound to determine the inhibitory effect.
-
The workflow for the ERK phosphorylation Western blot is depicted below.
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of this compound to block the CXCL12-induced recruitment of β-arrestin to CXCR4.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the proximity of two proteins. CXCR4 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., a variant of GFP). Ligand-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal. An antagonist will prevent this increase.
Materials:
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HEK293 cells or other suitable cell line
-
Expression vectors for CXCR4-Rluc and β-arrestin-GFP (or similar BRET pair)
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Transfection reagent
-
Recombinant human CXCL12
-
This compound
-
BRET substrate (e.g., coelenterazine h)
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White, 96-well microplates
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Luminometer capable of simultaneous dual-emission detection
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the CXCR4-Rluc and β-arrestin-GFP constructs.
-
Plate the transfected cells into the white microplate and allow them to grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of CXCL12.
-
Pre-treat the cells with this compound or vehicle for 15-30 minutes.
-
-
BRET Measurement:
-
Add the BRET substrate to the wells.
-
Immediately after adding the substrate, add CXCL12 to the appropriate wells.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET.
-
Plot the net BRET against the concentration of this compound to determine the IC50 value for the inhibition of β-arrestin recruitment.
-
The following diagram shows the logical relationship in a BRET assay.
Cell Migration Assay (Transwell)
This assay is used to assess the ability of this compound to inhibit the chemotactic migration of cells towards a CXCL12 gradient.
Principle: The Transwell assay, or Boyden chamber assay, uses a porous membrane to separate two compartments. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. An antagonist will inhibit this migration.
Materials:
-
CXCR4-expressing migratory cells (e.g., cancer cell lines, lymphocytes)
-
Transwell inserts with appropriate pore size (e.g., 8.0 µm) for 24-well plates
-
Recombinant human CXCL12
-
This compound
-
Serum-free medium
-
Staining solution (e.g., Crystal Violet or a fluorescent dye)
Protocol:
-
Assay Setup:
-
Add serum-free medium containing CXCL12 to the lower wells of the 24-well plate.
-
Add serum-free medium without CXCL12 to control wells.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate a portion of the cells with various concentrations of this compound for 30-60 minutes.
-
-
Migration:
-
Add the cell suspension (treated with this compound or vehicle) to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells containing CXCL12.
-
Incubate for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.
-
-
Quantification:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.
-
The following diagram illustrates the workflow of a Transwell migration assay.
Conclusion
This compound is a small molecule antagonist of the CXCR4 receptor, a key player in cancer metastasis and other diseases. By competitively inhibiting the binding of CXCL12, this compound effectively blocks the downstream signaling pathways that drive cell migration, proliferation, and survival. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other CXCR4 antagonists. While specific quantitative data for this compound's potency against various signaling readouts is not widely available in the public domain, the provided assay methodologies will enable researchers to generate this critical data. Further investigation into the precise inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential.
References
The Biological Function of CXCR4 in Metastasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, along with its primary ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a critical role in a variety of physiological processes, including embryogenesis, hematopoiesis, and immune cell trafficking.[1][2] However, a growing body of evidence has implicated the CXCR4/CXCL12 signaling axis in the pathological progression of numerous cancers.[3][4] Aberrant overexpression of CXCR4 on the surface of tumor cells is a key driver of metastasis, the process by which cancer cells spread from the primary tumor to distant organs, which is the primary cause of cancer-related mortality.[5] This technical guide provides a comprehensive overview of the biological function of CXCR4 in metastasis, detailing its signaling pathways, its role in key metastatic steps, and its clinical significance. It also provides detailed experimental protocols for studying CXCR4 function and quantitative data on its expression and prognostic value in various cancers.
The CXCR4/CXCL12 Axis in Metastasis
The CXCR4/CXCL12 axis is a critical mediator of organ-specific metastasis. High levels of CXCL12 are expressed in common sites of metastasis, such as the bone marrow, lungs, liver, and lymph nodes. Cancer cells that overexpress CXCR4 are chemotactically drawn to these CXCL12-rich microenvironments. This directed migration is a fundamental step in the metastatic cascade.
Upon binding of CXCL12 to CXCR4, a cascade of intracellular signaling pathways is initiated, promoting cell survival, proliferation, migration, and invasion. These pathways are crucial for multiple stages of metastasis, from local invasion and intravasation into the bloodstream or lymphatic system, to extravasation and colonization of distant organs.
Core Signaling Pathways
The binding of CXCL12 to CXCR4 activates several divergent downstream signaling pathways that are central to its pro-metastatic functions.
G-protein Dependent Signaling
As a G-protein coupled receptor, CXCR4 primarily signals through the Gαi subunit of heterotrimeric G-proteins. Upon ligand binding, Gαi dissociates from the Gβγ subunits, initiating multiple downstream cascades:
-
PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the activation of the serine/threonine kinase Akt. Activated Akt promotes cell survival by inhibiting apoptosis and stimulates cell proliferation and migration.
-
MAPK/ERK Pathway: The Gαi subunit can activate the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival.
-
PLC/IP3/Ca2+ Pathway: The Gβγ subunit can also activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger that influences various cellular processes, including cell migration.
G-protein Independent Signaling
CXCR4 can also signal independently of G-proteins:
-
JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). STAT proteins then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation.
Caption: CXCR4 Signaling Pathways in Metastasis.
Role of CXCR4 in Key Metastatic Processes
The activation of CXCR4 signaling pathways directly contributes to the essential steps of the metastatic cascade:
-
Cancer Cell Migration and Invasion: CXCR4 signaling promotes the cytoskeletal rearrangements necessary for cell motility. It also induces the expression and secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion into surrounding tissues and blood vessels.
-
Epithelial-Mesenchymal Transition (EMT): The CXCR4/CXCL12 axis can induce EMT, a process where epithelial cancer cells acquire a more migratory and invasive mesenchymal phenotype.
-
Angiogenesis: CXCR4 signaling can promote the formation of new blood vessels (angiogenesis) by stimulating the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
-
Cancer Stem Cells (CSCs): CXCR4 is often expressed on cancer stem cells, a subpopulation of tumor cells with self-renewal capabilities that are thought to drive metastasis and relapse. The CXCR4/CXCL12 axis helps guide these CSCs to metastatic niches.
-
Therapeutic Resistance: CXCR4 signaling can contribute to resistance to chemotherapy and radiotherapy by promoting cell survival and DNA repair mechanisms.
Quantitative Data on CXCR4 Expression and Prognosis
Numerous studies have demonstrated a strong correlation between CXCR4 overexpression and poor prognosis in various cancers. The following tables summarize key quantitative data from meta-analyses.
Table 1: Association of CXCR4 Overexpression with Clinicopathological Features in Lung Cancer
| Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Lymph Node Metastasis | 3.79 | 2.15 - 6.68 |
| Distant Metastasis | 3.67 | 1.84 - 7.32 |
| Advanced Tumor Stage | 2.78 | 1.77 - 4.39 |
Data from a meta-analysis of 24 studies involving 2,037 lung cancer patients.
Table 2: Prognostic Significance of CXCR4 Overexpression in Cancer (Overall Survival)
| Cancer Type | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| All Cancers (pooled) | 1.94 | 1.71 - 2.20 |
| Lung Cancer | 1.63 | 1.16 - 2.30 |
| Breast Cancer | 1.65 | 1.34 - 2.03 |
| Pancreatic Cancer (related to faster progression) | 4.0 | 1.5 - 10.5 |
Data compiled from multiple meta-analyses.
Table 3: CXCR4 Expression in Pancreatic Cancer and its Correlation with Metastasis
| Tissue Type | CXCR4 Expression (%) |
| Normal Pancreatic Tissue | 18.3% |
| Pancreatic Cancer Tissue | 56.7% |
| Surrounding Lymph Nodes | 53.3% |
CXCR4 expression was significantly associated with lymph node metastasis (P=0.001) and advanced tumor stage (P=0.031).
Detailed Experimental Protocols
To facilitate research into the role of CXCR4 in metastasis, this section provides detailed protocols for key in vitro and in vivo assays.
Transwell Migration Assay
This assay measures the chemotactic migration of cancer cells towards a CXCL12 gradient.
Caption: Workflow for a Transwell Migration Assay.
Materials:
-
24-well Transwell plates with inserts (8.0 µm pore size)
-
CXCR4-expressing cancer cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL). Include a negative control well with serum-free medium only.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the inside of the insert.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells on the underside of the membrane using an inverted microscope.
-
Matrigel Invasion Assay
This assay is similar to the migration assay but includes a layer of Matrigel, an extracellular matrix protein mixture, to assess the invasive capacity of cancer cells.
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 dilution). Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Seeding and Incubation: Follow steps 1-3 of the Transwell Migration Assay protocol, seeding the cells on top of the solidified Matrigel. The incubation time for invasion assays is typically longer, from 24-48 hours.
-
Staining and Quantification: Follow step 4 of the Transwell Migration Assay protocol.
In Vivo Metastasis Model (Tail Vein Injection)
This model assesses the ability of cancer cells to form metastatic tumors in distant organs after being introduced into the bloodstream.
Caption: Workflow for an In Vivo Metastasis Model.
Materials:
-
CXCR4-expressing cancer cells (often engineered to express a reporter gene like luciferase for in vivo imaging)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile PBS
-
Insulin syringes
Protocol:
-
Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of, for example, 1 x 10^6 cells per 100 µL.
-
Injection: Anesthetize the mice. Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Monitoring: Monitor the mice regularly for signs of tumor development and metastasis. If using luciferase-expressing cells, perform bioluminescent imaging at regular intervals to track tumor growth and dissemination.
-
Endpoint Analysis: At a predetermined endpoint (e.g., after a specific number of weeks or when mice show signs of morbidity), euthanize the mice. Harvest organs of interest (e.g., lungs, liver, bone) and fix them in formalin.
-
Metastasis Quantification: Analyze the harvested organs for the presence and extent of metastatic tumors. This can be done through histological analysis (e.g., H&E staining) or by quantifying the reporter gene expression (e.g., qPCR for luciferase).
Conclusion and Future Directions
The CXCR4/CXCL12 signaling axis is a master regulator of cancer metastasis, influencing a multitude of cellular processes that are essential for tumor cell dissemination and colonization of distant organs. Its overexpression is a strong indicator of poor prognosis in a wide range of cancers. The detailed understanding of its biological function and the availability of robust experimental models have paved the way for the development of CXCR4-targeted therapies. Several CXCR4 antagonists are currently in clinical trials, showing promise in inhibiting metastasis and sensitizing tumors to conventional therapies. Future research will likely focus on refining these therapeutic strategies, identifying predictive biomarkers for patient selection, and exploring combination therapies to overcome resistance mechanisms. The continued investigation of the intricate roles of CXCR4 in the tumor microenvironment will undoubtedly lead to novel and more effective anti-cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. CXCR4 in breast cancer: oncogenic role and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 Regulates the Early Extravasation of Metastatic Tumor Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of CXCR4 Inhibition by MSX-130
Disclaimer: Publicly available biological data for the specific molecule MSX-130 is limited. This guide details the established and anticipated downstream effects of CXCR4 inhibition based on the known mechanisms of the CXCL12/CXCR4 axis and data from well-characterized CXCR4 antagonists such as Plerixafor (AMD3100) and MSX-122. All quantitative data and experimental outcomes presented herein are derived from studies on these analogous compounds and should be considered representative for a potent CXCR4 antagonist.
Executive Summary
The C-X-C chemokine receptor type 4 (CXCR4), upon binding its sole endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), activates critical signaling pathways that regulate cell trafficking, survival, and proliferation. Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathology of numerous diseases, most notably in cancer metastasis and inflammation. Consequently, CXCR4 has emerged as a high-value therapeutic target.
This compound is a small molecule antagonist designed to inhibit the CXCR4 receptor. By competitively binding to CXCR4, this compound is expected to block CXCL12-mediated signal transduction, leading to the attenuation of downstream cellular responses. This technical guide provides an in-depth overview of the core signaling cascades affected by CXCR4 inhibition, presents quantitative data from analogous inhibitors, details key experimental protocols for assessing inhibitor efficacy, and visualizes the underlying molecular and experimental frameworks.
The CXCL12/CXCR4 Signaling Axis
CXCR4 is a G-protein coupled receptor (GPCR) that, upon CXCL12 binding, triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This initiates multiple parallel downstream signaling cascades.[1]
-
Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ-Mediated Pathways: The liberated Gβγ dimer activates key enzymes including:
-
Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca²⁺ from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.
-
Phosphoinositide 3-kinase (PI3K): PI3K activation leads to the phosphorylation and activation of Akt (Protein Kinase B), a central node in cell survival and proliferation signaling.
-
-
MAPK/ERK Pathway: CXCR4 activation also robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which regulate transcription and cell proliferation.[2]
Inhibition of CXCR4 by an antagonist like this compound is designed to prevent these initial activation steps, thereby blocking all subsequent downstream signaling and the associated pathophysiological outcomes, such as chemotaxis, tumor cell migration, and survival.[3][4]
Caption: CXCR4 signaling and the inhibitory action of this compound.
Quantitative Data on Downstream Effects
The efficacy of a CXCR4 antagonist is quantified by its ability to inhibit specific ligand-induced cellular and molecular events. The following tables summarize key performance indicators for the well-characterized CXCR4 antagonists MSX-122 and Plerixafor (AMD3100).
Table 1: Inhibitory Potency of CXCR4 Antagonists
This table outlines the half-maximal inhibitory concentrations (IC₅₀) against key CXCR4-mediated functions.
| Antagonist | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| MSX-122 | cAMP Modulation | - | ~10 nM | [5] |
| Plerixafor | CXCR4 Binding | CCRF-CEM Cells | 44 nM | |
| Plerixafor | CXCL12-mediated Chemotaxis | CCRF-CEM Cells | 5.7 nM | |
| Plerixafor | SDF-1 mediated GTP-binding | - | 27 nM | |
| Plerixafor | SDF-1 mediated Calcium Flux | - | 572 nM |
Table 2: Functional Effects of CXCR4 Antagonists on Cancer Cell Lines
This table details the impact of CXCR4 inhibition on critical cancer-related phenotypes like migration, invasion, and proliferation.
| Antagonist | Cancer Cell Line | Assay | Concentration | Result | Reference |
| MSX-122 | MDA-MB-231 (Breast) | Invasion | 100 nM | 78% inhibition | |
| Plerixafor | U2OS (Osteosarcoma) | Invasion | 300 nM | 75% inhibition | |
| Plerixafor | PC-3 (Prostate) | Tumor Growth (in vivo) | 5 mg/kg | Significant reduction vs. control | |
| Plerixafor | Myeloma Cell Lines | Proliferation | 10 µM | ~2-fold increase (agonist effect) | |
| Plerixafor | B16-F10 (Melanoma) | Migration (Wound Healing) | 30 µM | ~60% inhibition |
Note: Some antagonists, like Plerixafor, can exhibit partial agonist activity in certain contexts, potentially stimulating proliferation in the absence of CXCL12.
Table 3: Effects of CXCR4 Inhibition on Downstream Signaling Molecules
This table shows the quantitative or qualitative impact of CXCR4 antagonists on the phosphorylation status of key downstream kinases, typically measured by Western Blot.
| Antagonist | Cell Line | Condition | Target | Effect | Reference |
| Plerixafor | Myeloma (U266) | Antagonist alone | p-Akt, p-ERK | Increased phosphorylation | |
| LY2510924 | AML (MOLM-14) | + Stroma | p-ERK | De-phosphorylation | |
| Plerixafor | Prostate Fibroblasts | + CXCL12 | p-Akt, p-ERK | Ablated phosphorylation | |
| Generic | B16-OVA (Melanoma) | Hypoxia | p-Akt | Reduced phosphorylation | |
| Dynasore * | HeLa | + CXCL12 | p-Akt | ~50% attenuation |
*Dynasore is an endocytosis inhibitor, demonstrating that CXCR4-mediated Akt activation is dependent on receptor internalization.
Experimental Protocols
Detailed and reproducible protocols are critical for evaluating the downstream effects of CXCR4 inhibition.
Protocol: Transwell Migration (Chemotaxis) Assay
This assay assesses the ability of an inhibitor to block cell migration towards a CXCL12 gradient.
-
Cell Preparation:
-
Culture CXCR4-expressing cells (e.g., MDA-MB-231) to ~80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal migration.
-
On the day of the assay, detach cells using a non-enzymatic solution, wash with PBS, and resuspend in serum-free medium at 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber. For the negative control, add medium without CXCL12.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (e.g., 4-24 hours).
-
-
Quantification:
-
Remove the Transwell inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain by incubating the membrane in 10% acetic acid.
-
Measure the absorbance of the eluate on a plate reader (e.g., at 590 nm) or count the migrated cells in several fields of view under a microscope.
-
Caption: Workflow for a Transwell migration (chemotaxis) assay.
Protocol: Western Blot for p-ERK and p-Akt
This protocol quantifies the inhibition of CXCL12-induced phosphorylation of key signaling kinases.
-
Cell Culture and Starvation:
-
Plate cells (e.g., HeLa, A549) and grow to 80-90% confluency.
-
Serum-starve the cells for at least 3 hours in serum-free medium.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the starved cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
-
CXCL12 Stimulation:
-
Stimulate the cells with CXCL12 (e.g., 50-100 ng/mL) for a short period (e.g., 5, 15, 30 minutes) to induce peak phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing phosphoprotein levels to total protein levels.
-
Protocol: Calcium Flux Assay
This assay measures the ability of an inhibitor to block the CXCL12-induced transient increase in intracellular calcium.
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in an appropriate assay buffer (e.g., HBSS with calcium and magnesium).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye and resuspend in assay buffer.
-
-
Assay Execution:
-
Use a fluorescence plate reader or flow cytometer capable of kinetic reading.
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Place the plate in the reader and establish a stable baseline fluorescence reading for ~1-2 minutes.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 10-30 minutes).
-
Inject a solution of CXCL12 (agonist) into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response after agonist addition for each condition.
-
Determine the inhibitory effect of this compound by comparing the peak response in treated wells to the vehicle control. Plot the dose-response curve to calculate the IC₅₀.
-
Conclusion
Inhibition of the CXCL12/CXCR4 axis represents a compelling therapeutic strategy for diseases driven by aberrant cell migration and survival, particularly metastatic cancer. A small molecule antagonist such as this compound is expected to function by competitively binding to the CXCR4 receptor, thereby preventing ligand-induced activation and blocking critical downstream signaling pathways, including PI3K/Akt and MAPK/ERK. The functional consequences of this inhibition are a reduction in chemotaxis, cellular invasion, and, in many contexts, proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these downstream effects and characterize the efficacy of novel CXCR4 antagonists in relevant preclinical models.
References
- 1. CXCR4 hyperactivation cooperates with TCL1 in CLL development and aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12/CXCR4 signaling-mediated ERK1/2 activation in spinal cord contributes to the pathogenesis of postsurgical pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
MSX-130: A Technical Guide for Studying Immune Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, activated by its ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a pivotal role in regulating the trafficking of various immune cells, including lymphocytes and hematopoietic stem cells. The CXCL12/CXCR4 signaling axis is crucial for immune surveillance, inflammatory responses, and is also implicated in the pathology of various diseases, including cancer metastasis and autoimmune disorders. By blocking the interaction between CXCL12 and CXCR4, this compound serves as a valuable research tool to investigate and modulate immune cell migration. This technical guide provides an in-depth overview of the use of this compound for studying immune cell trafficking, including its mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide leverages data from closely related and well-characterized CXCR4 antagonists, such as WZ811, which was identified in the same developmental series as this compound, to provide a comprehensive framework for its application.
Core Mechanism of Action
This compound functions as a competitive antagonist at the CXCR4 receptor. This G-protein coupled receptor (GPCR) is expressed on the surface of a wide variety of immune cells, including T cells, B cells, monocytes, and neutrophils. The binding of the chemokine CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades that ultimately orchestrate cell migration towards the CXCL12 gradient.
This compound, by occupying the binding site on CXCR4, prevents the binding of CXCL12. This blockade inhibits the downstream signaling events necessary for chemotaxis, thereby impeding the directed migration of immune cells. This mechanism makes this compound a potent tool for studying the physiological and pathological roles of the CXCR4/CXCL12 axis in immune cell trafficking.
Quantitative Data
Due to the limited availability of specific data for this compound, the following tables summarize the potency of the closely related and highly potent CXCR4 antagonist, WZ811, to provide an expected performance benchmark. These assays are fundamental in characterizing the efficacy of CXCR4 antagonists in inhibiting key cellular responses mediated by the receptor.
Table 1: In Vitro Efficacy of WZ811 (a potent CXCR4 antagonist from the same chemical series as this compound)
| Assay Type | Cell Line | Ligand | Parameter Measured | EC50 | Reference |
| Competitive Binding Assay | --- | TN14003 (CXCR4 antagonist) | Inhibition of TN14003 binding to CXCR4 | 0.3 nM | [1] |
| cAMP Modulation Assay | U87 Glioma Cells | SDF-1 | Inhibition of SDF-1-mediated cAMP modulation | 1.2 nM | [1][2] |
| Matrigel Invasion Assay | MDA-MB-231 Cells | SDF-1 | Inhibition of SDF-1 induced Matrigel invasion | 5.2 nM | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of CXCR4 antagonists like this compound on immune cell trafficking.
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is the gold standard for quantifying the chemotactic response of immune cells to a chemoattractant and the inhibitory effect of compounds like this compound.
Objective: To determine the ability of this compound to inhibit the migration of immune cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing immune cells (e.g., Jurkat T cells, primary lymphocytes)
-
This compound
-
Recombinant human CXCL12
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA (serum-free)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Staining solution (e.g., Diff-Quik or Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them with serum-free medium. Resuspend the cells in serum-free medium containing 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO alone). Pre-incubate the cells with this compound or vehicle for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
For a negative control, add 600 µL of serum-free medium without CXCL12 to some wells.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution (e.g., Diff-Quik or Crystal Violet).
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation, which can be inhibited by antagonists.
Objective: To assess the ability of this compound to block CXCL12-induced calcium flux in immune cells.
Materials:
-
CXCR4-expressing immune cells
-
This compound
-
Recombinant human CXCL12
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric plate reader or flow cytometer capable of measuring calcium flux
Procedure:
-
Cell Loading: Harvest and wash the cells with HBSS. Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Assay: Resuspend the loaded cells in HBSS and transfer them to the wells of a microplate or a flow cytometry tube.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control) and incubate for a few minutes.
-
Ligand Stimulation: Add CXCL12 to stimulate the cells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the CXCL12-induced calcium peak by this compound.
Signaling Pathways
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that are critical for immune cell migration. This compound, by blocking this initial interaction, inhibits all subsequent downstream signaling.
CXCR4 Signaling Pathway Leading to Cell Migration
Caption: CXCR4 signaling cascade initiated by CXCL12 binding.
Experimental Workflow for Chemotaxis Inhibition Assay
Caption: Workflow for a Transwell chemotaxis inhibition assay.
Conclusion
This compound, as a CXCR4 antagonist, represents a potent molecular probe for dissecting the intricate role of the CXCL12/CXCR4 axis in immune cell trafficking. While direct, comprehensive studies on this compound are limited in the public domain, the data from analogous compounds and the established understanding of CXCR4 biology provide a strong foundation for its use in research. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound or similar CXCR4 antagonists in their studies of immune cell migration, inflammation, and related diseases. Further characterization of this compound's specific pharmacological properties will undoubtedly enhance its utility as a precise tool in immunology and drug discovery.
References
An In-depth Technical Guide to the Structural Analysis of Small-Molecule Antagonist Binding to CXCR4, with a focus on MSX-130
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Its involvement in disease has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of small-molecule antagonist binding to CXCR4, with a specific focus on the antagonist MSX-130. While direct experimental structural and quantitative binding data for this compound are not yet publicly available, this document will detail the established methodologies and provide a framework for its characterization. We will explore the known structure of the CXCR4 binding pocket, compare the binding affinities of other well-characterized small-molecule antagonists, and provide detailed experimental protocols for assessing ligand binding and function. Furthermore, this guide will illustrate the key signaling pathways modulated by CXCR4 and the workflows for antagonist characterization using Graphviz diagrams.
Introduction to this compound and the CXCR4 Target
This compound is a small molecule identified as a CXCR4 antagonist. Its chemical structure is 2,2'-(1,4-Phenylene)bis[4,5-diphenyl-1H-imidazole], with a molecular formula of C36H26N4 and a molecular weight of 514.63 g/mol . As a CXCR4 antagonist, this compound is designed to inhibit the binding of the receptor's natural ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). This inhibition is expected to block the downstream signaling pathways that contribute to pathologies such as cancer cell migration and inflammation.
The CXCR4 receptor is a class A GPCR characterized by seven transmembrane helices. The binding of CXCL12 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Antagonists like this compound are designed to occupy the ligand-binding pocket and prevent this activation.
The Structural Landscape of the CXCR4 Binding Pocket
Structural studies, including X-ray crystallography and cryo-electron microscopy, of CXCR4 in complex with various antagonists have revealed a large and accessible binding pocket. This pocket is comprised of a major and a minor subpocket. The binding sites for different antagonists can overlap and often involve interactions with key amino acid residues.
Site-directed mutagenesis studies have been instrumental in identifying the critical residues for antagonist binding. Some of the key residues within the transmembrane (TM) helices and extracellular loops (ECL) that are frequently involved in small-molecule antagonist interactions include:
-
Asp97 (TM2)
-
His113 (TM3)
-
Asp171 (TM4)
-
Asp262 (TM6)
-
Glu288 (TM7)
-
Trp94 (TM2)
These residues, many of which are acidic, often form charge-charge interactions with the antagonist molecules. The specific interactions of this compound with these residues are yet to be determined experimentally.
Comparative Quantitative Data for Small-Molecule CXCR4 Antagonists
To provide a context for the potential potency of this compound, the following table summarizes the binding affinities of several well-characterized small-molecule CXCR4 antagonists. It is important to note that the reported values can vary depending on the assay format and cell type used.
| Compound | Assay Type | Cell Line | IC50/EC50/Ki | Reference |
| AMD3100 (Plerixafor) | SDF-1α ligand binding | CCRF-CEM | IC50 = 651 ± 37 nM | [1] |
| SDF-1 mediated GTP-binding | CCRF-CEM | IC50 = 27 ± 2.2 nM | [1] | |
| SDF-1 mediated calcium flux | CCRF-CEM | IC50 = 572 ± 190 nM | [1] | |
| SDF-1 stimulated chemotaxis | CCRF-CEM | IC50 = 51 ± 17 nM | [1] | |
| AMD11070 (Mavorixafor) | SDF-1α ligand binding | CCRF-CEM | IC50 = 12.5 ± 1.3 nM | [2] |
| SDF-1 mediated calcium flux | CCRF-CEM | IC50 = 9.0 ± 2.0 nM | ||
| SDF-1 stimulated chemotaxis | CCRF-CEM | IC50 = 19.0 ± 4.0 nM | ||
| IT1t | CXCL12/CXCR4 interaction | IC50 = 2.1 nM | ||
| Calcium Flux | IC50 = 23.1 nM | |||
| WZ811 | TN14003 binding to CXCR4 | EC50 = 0.3 nM | ||
| SDF-1 mediated cAMP modulation | U87 glioma cells | EC50 = 1.2 nM | ||
| SDF-1 induced Matrigel invasion | MDA-MB-231 cells | EC50 = 5.2 nM | ||
| MSX-122 | CXCR4/CXCL12 actions | IC50 ~ 10 nM |
CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 activates both G-protein dependent and independent signaling pathways, leading to a variety of cellular responses including chemotaxis, cell survival, and proliferation. This compound, as an antagonist, is expected to inhibit these signaling cascades.
G-Protein Dependent Signaling
Upon CXCL12 binding, CXCR4 couples primarily to the Gαi subtype of heterotrimeric G-proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector molecules.
References
Preclinical Data on MSX-130 as an Anti-Cancer Agent: A Review of Available Information
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical data for the compound designated as MSX-130 in the context of cancer research. While this compound is identified as a C-X-C chemokine receptor type 4 (CXCR4) antagonist, a class of molecules with recognized potential in oncology, detailed experimental results regarding its anti-cancer efficacy, mechanism of action, and in vivo performance are not present in the accessible domain.
Chemical suppliers list this compound (CAS: 4051-59-6; Molecular Formula: C36H26N4) but consistently report that its in vitro and in vivo activities are "To Be Determined (TBD)," indicating a lack of published, peer-reviewed data to substantiate its biological effects.
Extensive searches for preclinical studies, including those for its alternative identifier C007B-231549, did not yield any specific quantitative data, such as IC50 values in cancer cell lines, tumor growth inhibition percentages in animal models, or detailed pharmacokinetic and pharmacodynamic profiles. Consequently, the core requirements of this technical guide—structured data tables, detailed experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled based on the currently available information.
The CXCR4/CXCL12 Axis: The Therapeutic Target
The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a crucial role in cancer progression. The activation of the CXCR4/CXCL12 signaling pathway is implicated in tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer to other parts of the body). This axis is known to mediate the trafficking of cancer cells to organs that have high concentrations of CXCL12, such as the bone marrow, lungs, and liver. Therefore, antagonizing the CXCR4 receptor is a promising strategy in cancer therapy to inhibit these processes.
An Alternative Look at a Structurally Related Compound: WZ811
In the absence of data for this compound, we turn our attention to a closely related and well-documented compound, WZ811 , which emerged from the same research program focused on the discovery of small molecule CXCR4 antagonists. WZ811 was identified as a highly potent CXCR4 antagonist in a key study by Zhan et al. and has subsequently been evaluated in several preclinical cancer models. The data available for WZ811 can serve as an illustrative example of the potential anti-cancer activities of this class of compounds.
Quantitative Data for WZ811
| Parameter | Assay | Cell Line(s) | Result | Reference |
| EC50 | CXCR4 Binding Affinity (inhibition of TN14003 binding) | - | 0.3 nM | [Zhan et al., 2007] |
| EC50 | Inhibition of SDF-1-mediated cAMP modulation | U87 Glioma | 1.2 nM | [Zhan et al., 2007] |
| EC50 | Inhibition of SDF-1-induced Matrigel invasion | MDA-MB-231 Breast Cancer | 5.2 nM | [Zhan et al., 2007] |
| In Vivo Efficacy | Tumor Growth Inhibition | Chronic Lymphocytic Leukemia (TF-1, UT-7) Xenograft | Significant inhibition at 40 mg/kg (p.o.) | [Fay et al., 2018] |
Experimental Protocols for WZ811
In Vitro Invasion Assay (Matrigel)
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Chamber Preparation: Boyden chambers with 8-µm pore size polycarbonate membranes are coated with Matrigel.
-
Cell Seeding: Cells are harvested, resuspended in serum-free media, and seeded into the upper chamber. The lower chamber contains media with SDF-1 (CXCL12) as a chemoattractant.
-
Treatment: WZ811 is added to the upper chamber at varying concentrations.
-
Incubation: The chambers are incubated for a specified period (e.g., 24 hours) to allow for cell invasion.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope. The EC50 is calculated as the concentration of WZ811 that inhibits 50% of the SDF-1-induced cell invasion.
In Vivo Xenograft Model (Chronic Lymphocytic Leukemia)
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Cell Implantation: Human chronic lymphocytic leukemia cells (e.g., TF-1) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives WZ811 orally (e.g., 40 mg/kg daily). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot).
Signaling Pathways and Experimental Workflows
The primary mechanism of action for WZ811 is the competitive antagonism of the CXCR4 receptor. This blocks the binding of CXCL12 and subsequently inhibits downstream signaling pathways that are crucial for cancer cell survival and metastasis.
Conclusion
While the requested in-depth technical guide on the preclinical anti-cancer data of this compound cannot be provided due to a lack of available information, the analysis of the closely related CXCR4 antagonist, WZ811, offers valuable insights. The data for WZ811 demonstrates that small molecule CXCR4 antagonists can potently inhibit key processes in cancer progression, such as invasion and tumor growth, by blocking the CXCR4/CXCL12 signaling axis. Further research and publication of data are necessary to determine if this compound possesses a similar or improved preclinical anti-cancer profile. Researchers interested in this chemical series are encouraged to consult the primary literature on WZ811 and other related CXCR4 antagonists.
The Impact of CXCR4 Antagonism on Cancer Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and metastasis. The chemokine receptor CXCR4, and its ligand CXCL12 (also known as SDF-1), play a pivotal role in the retention of CSCs within the tumor microenvironment. Consequently, antagonism of the CXCL12/CXCR4 signaling axis has emerged as a promising therapeutic strategy to mobilize CSCs, potentially sensitizing them to conventional therapies. This technical guide provides an in-depth overview of the impact of CXCR4 antagonists, such as the investigational compound MSX-130, on cancer stem cell mobilization. It details the underlying signaling pathways, presents quantitative data from preclinical studies on representative CXCR4 inhibitors, and offers comprehensive experimental protocols for the evaluation of CSC mobilization both in vitro and in vivo.
Introduction: The CXCL12/CXCR4 Axis in Cancer Stem Cell Biology
The interaction between the chemokine CXCL12 and its receptor CXCR4 is a critical signaling pathway involved in numerous physiological processes, including hematopoiesis and immune cell trafficking.[1] In the context of oncology, this axis is frequently hijacked by cancer cells to promote their survival, proliferation, and metastasis.[2][3] Cancer stem cells, in particular, often exhibit high levels of CXCR4 expression, which facilitates their retention within the protective niche of the tumor microenvironment.[4] This niche shields CSCs from therapeutic interventions and supports their self-renewal.
Disruption of the CXCL12/CXCR4 interaction through the use of antagonists can induce the egress of CSCs from their niche into the peripheral circulation.[5] This "mobilization" is hypothesized to render them more susceptible to cytotoxic agents and immunotherapies. This compound is identified as a CXCR4 antagonist with the potential to inhibit cancer metastasis; however, detailed public data on this specific compound is limited. Therefore, this guide will focus on the broader class of CXCR4 antagonists, using well-characterized molecules like Plerixafor (AMD3100) and BL-8040 as illustrative examples.
The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events that regulate cell migration, survival, and proliferation. Upon activation, CXCR4 couples to Gαi proteins, leading to the activation of multiple intracellular pathways, including the PI3K/Akt, MAPK/ERK, and PLC/IP3/Ca2+ pathways. These pathways ultimately converge on the regulation of gene expression and cytoskeletal rearrangements necessary for cell motility.
Quantitative Data on the Effects of CXCR4 Antagonists
The following tables summarize quantitative data from preclinical studies investigating the effects of representative CXCR4 antagonists on cancer cell lines and cancer stem-like cells.
Table 1: Effect of CXCR4 Antagonists on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Antagonist | Concentration | Effect | Reference |
| SW480 | Colorectal Cancer | AMD3100 | 100 ng/mL | 28.43% inhibition of invasion | |
| SW480 | Colorectal Cancer | AMD3100 | 1000 ng/mL | 77.23% inhibition of invasion | |
| SW480 | Colorectal Cancer | AMD3100 | 100 ng/mL | 47.27% inhibition of CXCL12-induced migration | |
| SW480 | Colorectal Cancer | AMD3100 | 1000 ng/mL | 62.37% inhibition of CXCL12-induced migration | |
| PANC-1 | Pancreatic Cancer | AMD3100 | 100 ng/mL | Significant reduction in ADSC-induced invasion | |
| SW1990 | Pancreatic Cancer | AMD3100 | 100 ng/mL | Significant reduction in ADSC-induced invasion | |
| KOSC-3 | Osteosarcoma | CTCE-9908 | Not specified | Decreased migration and invasion in vitro | |
| B16-F10 | Melanoma | CTCE-9908 | Not specified | Decreased migration and invasion in vitro |
Table 2: Effect of CXCR4 Antagonists on Cancer Stem Cell Properties
| Cell Line/Model | Cancer Type | Antagonist | Effect | Reference |
| MCF7 (CXCR4+) | Breast Cancer | AMD3100 | Reduced mammosphere formation | |
| T47D | Breast Cancer | AMD3100 | Increased stem cell activity, but reduced self-renewal | |
| Glioblastoma CSCs | Glioblastoma | AMD3100 | Reversed CXCL12-induced proliferation | |
| Pancreatic Cancer Cells | Pancreatic Cancer | AMD3100 | Inhibited SDF-1-induced proliferation |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of CXCR4 antagonists on cancer stem cell mobilization and related properties.
In Vitro Assays
This assay measures the ability of a CXCR4 antagonist to inhibit the migration or invasion of cancer stem cells towards a CXCL12 gradient.
-
Materials:
-
24-well Transwell plates with inserts (8.0 µm pore size)
-
CXCR4-expressing cancer stem cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
CXCR4 antagonist (e.g., AMD3100)
-
Matrigel (for invasion assay)
-
Crystal Violet stain or Calcein-AM
-
Cotton swabs
-
-
Protocol:
-
Coating (for invasion assay): Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow solidification.
-
Cell Preparation: Culture cancer stem cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CXCR4 antagonist for 30-60 minutes at 37°C. Include a vehicle control.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use serum-free medium without CXCL12 as a negative control.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-48 hours, depending on the cell type's migratory/invasive capacity.
-
Quantification:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the migrated/invaded cells with 0.2% Crystal Violet solution for 15-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the Crystal Violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several random fields under a microscope.
-
-
This assay assesses the self-renewal capacity of cancer stem cells and the effect of a CXCR4 antagonist on this property.
-
Materials:
-
Ultra-low attachment plates
-
Cancer stem cells
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
CXCR4 antagonist
-
Trypsin-EDTA
-
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer stem cells.
-
Plating: Seed the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates with sphere formation medium containing various concentrations of the CXCR4 antagonist or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Sphere Counting: Count the number of spheres (tumorspheres) formed in each well under a microscope. A sphere is typically defined as a cluster of cells with a diameter greater than 50 µm.
-
Sphere Formation Efficiency (SFE) Calculation: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.
-
Serial Passaging (for self-renewal): Collect the primary spheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to assess secondary sphere formation.
-
In Vivo Cancer Stem Cell Mobilization Assay
This assay evaluates the ability of a CXCR4 antagonist to mobilize cancer stem cells from a primary tumor into the peripheral circulation in a xenograft mouse model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
CXCR4-expressing cancer stem cells
-
CXCR4 antagonist
-
Flow cytometer
-
Fluorescently labeled antibodies against human-specific markers (e.g., EpCAM) and cancer stem cell markers (e.g., CD133, ALDH activity assay)
-
Blood collection supplies (e.g., capillary tubes, microtainers with anticoagulant)
-
-
Protocol:
-
Tumor Implantation: Inject cancer stem cells subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth and Treatment: Allow tumors to establish and grow to a predetermined size. Administer the CXCR4 antagonist or a vehicle control to the mice (e.g., via subcutaneous or intraperitoneal injection).
-
Blood Collection: At various time points after antagonist administration, collect peripheral blood from the mice via a suitable method, such as tail vein or retro-orbital bleeding.
-
Circulating Tumor Cell (CTC) and CSC Analysis:
-
Isolate mononuclear cells from the blood samples.
-
Stain the cells with fluorescently labeled antibodies against a human-specific marker (to identify human cancer cells) and cancer stem cell markers.
-
Analyze the stained cells by flow cytometry to quantify the number of circulating cancer stem cells.
-
-
Data Analysis: Compare the number of circulating CSCs in the antagonist-treated group to the control group at each time point to determine the extent of mobilization.
-
Conclusion
The mobilization of cancer stem cells from their protective niche represents a promising strategy to enhance the efficacy of anti-cancer therapies. Antagonists of the CXCL12/CXCR4 signaling pathway, exemplified by compounds like Plerixafor and BL-8040, have demonstrated the ability to induce this mobilization in preclinical models. While specific data on this compound is not extensively available, its classification as a CXCR4 antagonist suggests it may operate through similar mechanisms. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of CXCR4 antagonists and their impact on cancer stem cell biology, paving the way for the development of novel therapeutic approaches targeting the root of cancer recurrence and metastasis.
References
- 1. Innate Immunity Derived Factors as External Modulators of the CXCL12 - CXCR4 Axis and Their Role in Stem Cell Homing and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of CXCL12 production by bone marrow osteoblasts is a common and critical pathway for cytokine-induced mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MSX-130: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry into host cells. As a CXCR4 antagonist, this compound holds potential as a therapeutic agent by inhibiting the downstream signaling pathways initiated by the SDF-1α/CXCR4 axis. These application notes provide detailed in vitro experimental protocols for the characterization and evaluation of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in a competitive binding assay. The data is derived from the pioneering study by Zhan et al. (2007), which first described this class of compounds. In this study, this compound is referred to as compound 15 .
| Compound | Assay Type | Cell Line | Ligand/Probe | EC50 (nM) |
| This compound (compound 15 ) | Competitive Binding Assay | CEM (human T-cell leukemia) | TN14003 (fluorescently labeled) | 3.1 |
Signaling Pathway
The binding of the chemokine CXCL12 (SDF-1) to its receptor, CXCR4, activates a cascade of intracellular signaling pathways that are crucial for cell migration, proliferation, and survival. As a G-protein coupled receptor (GPCR), CXCR4, upon ligand binding, triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate multiple downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Gα13-Rho axis, leading to cellular responses such as chemotaxis and gene transcription. This compound, as a CXCR4 antagonist, blocks the initial binding of CXCL12, thereby inhibiting the activation of these downstream signaling events.
Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Competitive Binding Assay
This assay determines the ability of this compound to compete with a known fluorescently labeled CXCR4 ligand for binding to the receptor on whole cells.
Materials:
-
Cell Line: CEM (human T-cell leukemia) or other cells endogenously expressing CXCR4.
-
Test Compound: this compound.
-
Fluorescent Probe: A fluorescently labeled CXCR4 antagonist (e.g., TN14003-FITC).
-
Assay Buffer: PBS with 0.1% BSA.
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection capabilities.
Protocol:
-
Cell Preparation:
-
Culture CEM cells to a density of 0.5-1 x 10^6 cells/mL.
-
On the day of the assay, harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration) to the respective wells.
-
Add 25 µL of the fluorescent probe at a final concentration equal to its Kd for CXCR4.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and vehicle but no fluorescent probe).
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
SDF-1α-Mediated Chemotaxis (Transwell Migration) Assay
This assay evaluates the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of SDF-1α.
Materials:
-
Cell Line: A CXCR4-expressing cell line (e.g., Jurkat, MDA-MB-231).
-
Test Compound: this compound.
-
Chemoattractant: Recombinant human SDF-1α (CXCL12).
-
Assay Medium: Serum-free RPMI-1640 with 0.1% BSA.
-
Transwell inserts (e.g., 6.5 mm diameter, 5 or 8 µm pore size).
-
24-well companion plates.
-
Calcein-AM or other cell viability dye for quantification.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend them in Assay Medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension and incubate for 30 minutes at 37°C.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of Assay Medium containing SDF-1α at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL). For the negative control, add Assay Medium without SDF-1α.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (incubation time should be optimized for the specific cell line).
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet, or quantify using a fluorescent dye like Calcein-AM.
-
For Calcein-AM quantification, incubate the inserts in a solution of Calcein-AM, then measure the fluorescence of the lysed cells in the bottom chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the SDF-1α-only control.
-
Plot the percentage of migration against the logarithm of the this compound concentration and determine the IC50 value.
-
SDF-1α-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.
Materials:
-
Cell Line: A CXCR4-expressing cell line (e.g., Jurkat, U937).
-
Test Compound: this compound.
-
Agonist: Recombinant human SDF-1α (CXCL12).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in Assay Buffer at 1-2 x 10^6 cells/mL.
-
Add the calcium indicator dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Resuspend the cells in Assay Buffer at a final concentration of 0.5-1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of SDF-1α (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro characterization of this compound.
Application Notes and Protocols for MSX-130 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process integral to a variety of physiological and pathological phenomena, including embryonic development, immune response, tissue repair, and cancer metastasis. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in directing the migration of cells. The CXCL12/CXCR4 signaling axis is frequently implicated in the metastasis of various cancers, making it a prime therapeutic target. MSX-130 is a potent and specific antagonist of the CXCR4 receptor, effectively inhibiting the CXCL12/CXCR4 signaling pathway and subsequent cell migration. These application notes provide detailed protocols for utilizing this compound in common cell migration assays, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound is a small molecule antagonist that binds to the CXCR4 receptor, preventing its interaction with its ligand CXCL12.[1] This blockade inhibits the downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[2] By disrupting the CXCL12/CXCR4 axis, this compound can effectively reduce the migratory and invasive potential of cancer cells that overexpress CXCR4. The related compound, MSX-122, also a CXCR4 antagonist, has an IC50 of approximately 10 nM for inhibiting CXCR4/CXCL12 actions and has been shown to potently block the invasion of MDA-MB-231 breast cancer cells.[1]
Data Presentation
The following table summarizes the inhibitory effects of a CXCR4 antagonist, MSX-122 (a compound closely related to this compound), on cancer cell invasion. This data can serve as a reference for expected outcomes when using this compound.
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Invasion |
| MSX-122 | MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | 100 nM | 78%[1] |
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Protocol 1: Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a permeable membrane.
Materials:
-
CXCR4-expressing cells (e.g., MDA-MB-231, HeLa)
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human CXCL12/SDF-1α
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances their responsiveness to chemoattractants.
-
On the day of the assay, detach cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of CXCL12 as the chemoattractant.
-
For the negative control, add 600 µL of serum-free medium without CXCL12.
-
Prepare cell suspensions for the treatment groups. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours). The incubation time should be optimized.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with distilled water and allow them to air dry.
-
-
Quantification:
-
Visualize the migrated cells using an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage of the control.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Cell culture medium with and without FBS
-
Sterile p200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile pipette tip, create a uniform scratch down the center of each well.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment:
-
Add fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a low concentration of serum (e.g., 1-2% FBS) to minimize cell proliferation.
-
Include a vehicle control and an untreated control.
-
-
Imaging:
-
Capture images of the scratch at time zero (T=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition. The results can be expressed as the percentage of wound closure relative to the initial area.
-
Signaling Pathways and Visualization
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cell migration. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK1/2), and the Phospholipase C (PLC) pathway, which leads to calcium mobilization. This compound, by blocking the initial ligand-receptor interaction, inhibits the activation of these pathways.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Transwell migration assay using this compound.
References
Application Notes and Protocols for MSX-130 in Mouse Models
For research use only. Not for use in humans.
Introduction
MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a crucial role in various physiological and pathological processes. These include cancer metastasis, regulation of stem cell trafficking, and neovascularization. By blocking the interaction between CXCL12 and CXCR4, this compound has the potential to inhibit these processes, making it a valuable tool for preclinical research in oncology, immunology, and stem cell biology.
Disclaimer: Publicly available literature detailing specific in vivo dosage and administration protocols for this compound in mouse models is limited. The following protocols and data are based on representative studies using other well-characterized CXCR4 antagonists, such as Plerixafor (AMD3100), CTCE-9908, and BKT140. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal regimen for their specific mouse model and experimental goals.
Data Presentation: Representative Dosing of CXCR4 Antagonists in Mice
The following table summarizes dosages and administration routes for various CXCR4 antagonists used in mouse models, which can serve as a reference for designing studies with this compound.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Plerixafor (AMD3100) | Prostate Cancer Xenograft | 3 mg/kg | Intraperitoneal (i.p.) | 5 consecutive days/week | [1] |
| Plerixafor (AMD3100) | Silicosis Model | 5 mg/kg | Intraperitoneal (i.p.) | Daily | [2] |
| Plerixafor (AMD3100) | Allergic Lung Inflammation | 0.1, 1, or 10 mg/kg | Intraperitoneal (i.p.) | Single bolus injection | [3] |
| Plerixafor (AMD3100) | Allergic Lung Inflammation | 250 µg/kg/hour | Osmotic Pump | Continuous for 72 hours | [3] |
| CTCE-9908 | Inflammatory Breast Cancer Xenograft | 25 mg/kg | Subcutaneous (s.c.) | 5 days/week | |
| BKT140 | Multiple Myeloma | 12 mg/kg | Subcutaneous (s.c.) | Single dose | |
| EMU-116 | Renal Cell Carcinoma Xenograft | 3, 10, or 30 mg/kg | Oral (p.o.) | Daily |
Signaling Pathway
The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that regulate cell migration, survival, and proliferation. This compound, as a CXCR4 antagonist, blocks these signaling cascades.
Caption: CXCR4 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the efficacy of a CXCR4 antagonist like this compound in a subcutaneous tumor xenograft model.
1. Materials:
-
This compound
-
Sterile vehicle for dissolution (e.g., DMSO, saline, PBS, or a formulation containing Tween 80/PEG400)
-
Cancer cell line of interest (e.g., prostate, breast, lung)
-
Matrigel (optional, for enhancing tumor take)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Calipers for tumor measurement
-
Syringes and needles appropriate for the chosen administration route
2. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium.
-
Optional: Mix the cell suspension 1:1 with Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=6-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (standard-of-care chemotherapy), if applicable.
-
-
Prepare this compound fresh daily or as per its stability data. Dissolve in a suitable vehicle.
-
Administer this compound and vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage) at the determined frequency.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Protocol 2: Preparation and Administration of this compound
1. Reagent Preparation:
-
Stock Solution: Due to the hydrophobic nature of many small molecules, a stock solution of this compound is typically prepared in 100% DMSO. For example, to make a 10 mM stock, dissolve 5.15 mg of this compound (MW: 514.63 g/mol ) in 1 mL of DMSO. Store at -20°C.
-
Working Solution: For administration, the DMSO stock solution must be diluted to a concentration that is well-tolerated by the animals. A common vehicle for intraperitoneal or subcutaneous injection is a mixture of saline, PEG400, and Tween 80.
-
Example for a 5 mg/kg dose in a 25g mouse with a final injection volume of 100 µL:
-
Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg.
-
Prepare a working solution at 1.25 mg/mL.
-
To prepare 1 mL of this working solution, you would need 1.25 mg of this compound. This would be 242.5 µL of a 5.15 mg/mL (10 mM) DMSO stock.
-
A common vehicle formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Adjust the volumes of the stock solution and vehicle components accordingly.
-
-
Note: Always perform a small-scale solubility test before preparing a large volume of the dosing solution. The final concentration of DMSO should ideally be below 10% in the injection volume to avoid toxicity.
-
2. Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse, turning it onto its back and tilting the head downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly. The typical injection volume is < 2-3 mL for an adult mouse.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Inject the solution, which will form a small bleb under the skin. The typical injection volume is < 2-3 mL, but it is often recommended to divide larger volumes into multiple sites.
-
-
Oral Gavage (p.o.):
-
This route is used if the compound has good oral bioavailability.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Gently guide the needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the solution slowly. The typical volume is < 1.5 mL for an adult mouse.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a CXCR4 antagonist.
Caption: General experimental workflow for a mouse xenograft study.
References
- 1. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-X-C-Chemokine-Receptor-Type-4 Inhibitor AMD3100 Attenuates Pulmonary Inflammation and Fibrosis in Silicotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMD3100, a CxCR4 Antagonist, Attenuates Allergic Lung Inflammation and Airway Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
Preparing MSX-130 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-130 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, upon binding its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a crucial role in various physiological and pathological processes, including cancer metastasis, stem cell trafficking, and neovascularization. By blocking the interaction between CXCL12 and CXCR4, this compound can inhibit downstream signaling pathways, making it a valuable tool for research in oncology, immunology, and developmental biology.
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture and outlines experimental procedures for assessing its biological activity.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results.
| Property | Value | Source |
| Chemical Name | 2,2'-(1,4-Phenylene)bis[4,5-diphenyl-1H-imidazole] | [1][2] |
| CAS Number | 4051-59-6 | [1][2] |
| Molecular Formula | C₃₆H₂₆N₄ | [1] |
| Molecular Weight | 514.62 g/mol | |
| Appearance | Off-white to pale yellow solid powder | |
| Solubility | Soluble in DMSO (2-3 mg/mL; ~3.89-5.83 mM) | |
| Slightly soluble in DMF | ||
| Poorly soluble in water |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out 5.15 mg of this compound powder into the vial.
-
Solubilization: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to facilitate dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage Recommendations:
| Storage Condition | Duration |
| Short-term | 0-4°C for days to weeks |
| Long-term | -20°C for months to years |
Store aliquots in the dark to prevent photodegradation.
Experimental Protocols
The following are general protocols for assessing the biological activity of this compound. It is recommended to optimize the conditions, including cell type, cell density, and this compound concentration, for your specific experimental setup.
Workflow for In Vitro Characterization of this compound
References
Application Notes and Protocols for MSX Family Proteins in Breast Cancer Research
Topic: Role of the MSX Family of Proteins in Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Note on MSX-130: Initial searches for a molecule specifically named "this compound" in the context of breast cancer research did not yield published scientific literature detailing its biological activity or application. A chemical entity with the designation this compound is listed by a commercial supplier as a CXCR4 antagonist; however, its biological effects in breast cancer have not been documented in peer-reviewed publications. The following application notes focus on the well-characterized MSX (Muscle Segment Homeobox) family of transcription factors (MSX1 and MSX2) , which have established roles in breast cancer biology and may be the intended subject of interest.
Introduction to the MSX Family in Breast Cancer
The MSX family of homeobox genes, primarily MSX1 and MSX2, are transcription factors that play crucial roles in embryonic development and have been implicated in the progression of several cancers, including breast cancer.[1][2] Their expression and function in breast cancer are complex, with reports suggesting both tumor-suppressive and pro-oncogenic roles depending on the cellular context and subtype of breast cancer.[1][3][4] Understanding the signaling pathways and cellular processes regulated by MSX1 and MSX2 is critical for developing novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the expression and function of MSX family proteins in breast cancer from the available literature.
Table 1: Expression of MSX1 and MSX2 in Breast Cancer
| Gene | Change in Expression in Breast Cancer | Correlation with Clinicopathological Parameters | Reference |
| MSX1 | Frequently downregulated or silenced by promoter methylation | Downregulation associated with tumorigenesis. | |
| MSX2 | Increased mRNA and protein expression | Associated with good prognosis, low-grade tumors, ER positivity, and low Ki67. |
Table 2: Functional Effects of MSX Family Expression in Breast Cancer Cells
| Gene | Effect of Overexpression/Re-expression | Cellular Processes Affected | Molecular Changes | Reference |
| MSX1 | Inhibits clonogenicity, proliferation, migration, and invasion | Induces G1/S cell cycle arrest and apoptosis | Inhibition of active β-catenin, c-Myc, and cyclin D1; Increased cleavage of caspase-3 and PARP. | |
| MSX2 | Radically decreases cell viability | Induces apoptosis | Increased p21 and phosphorylated ERK; Decreased Survivin and RBM15. |
Signaling Pathways and Molecular Interactions
The MSX family proteins are involved in several key signaling pathways that are frequently dysregulated in breast cancer.
MSX1 Signaling Pathway
MSX1 has been shown to exert its tumor-suppressive effects in breast cancer by negatively regulating the Wnt/β-catenin signaling pathway. Promoter hypermethylation leads to the silencing of MSX1, which in turn allows for the accumulation of active β-catenin and the transcription of its downstream targets involved in cell proliferation and survival.
MSX2 Signaling Pathway
MSX2 appears to have a pro-apoptotic role in breast cancer, and its expression is associated with a good prognosis. Ectopic expression of Msx2 leads to decreased cell viability by inducing apoptosis. This is associated with an increase in the cell cycle inhibitor p21 and phosphorylated ERK, and a decrease in the anti-apoptotic protein Survivin.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for studying MSX family proteins in breast cancer.
Protocol 1: Analysis of MSX1 Promoter Methylation
Objective: To determine the methylation status of the MSX1 promoter in breast cancer cell lines and primary tumors.
Methodology: Methylation-Specific PCR (MSP)
-
DNA Extraction: Isolate genomic DNA from breast cancer cell lines or formalin-fixed paraffin-embedded (FFPE) primary tumor tissues using a commercially available kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MSX1 promoter sequence.
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.
Protocol 2: Ectopic Expression of MSX1/MSX2 in Breast Cancer Cells
Objective: To investigate the functional effects of overexpressing MSX1 or MSX2 in breast cancer cell lines.
Methodology: Lentiviral Transduction
-
Vector Construction: Clone the full-length cDNA of human MSX1 or MSX2 into a lentiviral expression vector (e.g., pLenti). An empty vector should be used as a control.
-
Lentivirus Production: Co-transfect the expression vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection and determine the viral titer.
-
Transduction of Breast Cancer Cells: Infect target breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with the lentiviral particles at a suitable multiplicity of infection (MOI).
-
Selection and Verification: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Confirm the overexpression of MSX1 or MSX2 by Western blotting and qRT-PCR.
Protocol 3: Cell Viability and Apoptosis Assays
Objective: To assess the effect of MSX1/MSX2 expression on cell viability and apoptosis.
Methodology: MTT Assay and Annexin V/PI Staining
-
Cell Seeding: Seed the MSX-overexpressing and control cells into 96-well plates for viability assays and 6-well plates for apoptosis assays.
-
MTT Assay (Viability):
-
At desired time points, add MTT solution to each well and incubate.
-
Lyse the cells and solubilize the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Annexin V/PI Staining (Apoptosis):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.
-
Experimental Workflow Diagram
Conclusion
The MSX family of transcription factors, MSX1 and MSX2, are important regulators of breast cancer progression. Evidence suggests that MSX1 acts as a tumor suppressor that is often silenced by promoter methylation, while MSX2 may promote apoptosis and is associated with a favorable prognosis. Further research into the upstream regulators and downstream effectors of the MSX proteins will be crucial for developing targeted therapies for breast cancer. The protocols and data presented here provide a framework for researchers to investigate the role of the MSX family in breast cancer.
References
- 1. A narrative review of the roles of muscle segment homeobox transcription factor family in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Msx-1 and Msx-2 in mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homeobox transcription factor muscle segment homeobox 2 (Msx2) correlates with good prognosis in breast cancer patients and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lung Cancer Metastasis with MSX-130
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in lung cancer patients. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (CXCL12), play a crucial role in directing the metastasis of lung cancer cells to distant organs.[1][2] The CXCL12/CXCR4 signaling axis is involved in tumor cell migration, invasion, and survival.[3] Consequently, targeting this pathway with antagonists is a promising therapeutic strategy to inhibit metastatic spread.[4]
MSX-130 is a small molecule antagonist of the CXCR4 receptor.[5] While it is proposed to inhibit cancer metastasis, to date, there is a notable absence of published research detailing its specific application and efficacy in lung cancer models. These application notes, therefore, provide a comprehensive, albeit prospective, guide for researchers on how to utilize this compound to study and potentially inhibit lung cancer metastasis. The following protocols are based on established methodologies for evaluating CXCR4 antagonists in lung cancer research and should be adapted and optimized for this compound.
Data Presentation
As there is no publicly available quantitative data for this compound in lung cancer models, the following table is presented as a template for data acquisition and presentation. It includes examples of data points that should be collected and can be used for comparison with other CXCR4 inhibitors like Plerixafor (AMD3100).
Table 1: Template for Quantitative Analysis of this compound Efficacy in Lung Cancer Metastasis Models
| Parameter | Cell Line | This compound Concentration (µM) | Result (Fold Change vs. Control) | Positive Control (e.g., Plerixafor) |
| In Vitro | ||||
| Cell Viability (72h) | A549 | 1, 10, 100 | Data to be determined | Comparative data |
| H1299 | 1, 10, 100 | Data to be determined | Comparative data | |
| Chemotactic Migration | A549 | 10 | Data to be determined | Comparative data |
| Matrigel Invasion | A549 | 10 | Data to be determined | Comparative data |
| Adhesion to HUVECs | H1299 | 10 | Data to be determined | Comparative data |
| In Vivo | ||||
| Primary Tumor Volume | A549 Xenograft | Dose (mg/kg) | Data to be determined | Comparative data |
| Number of Lung Metastatic Nodules | A549 Xenograft | Dose (mg/kg) | Data to be determined | Comparative data |
| Metastatic Burden (Histology) | A549 Xenograft | Dose (mg/kg) | Data to be determined | Comparative data |
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that promote cell migration, survival, and proliferation. A diagram of this pathway is provided below.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the anti-metastatic potential of a novel compound like this compound.
Caption: General workflow for evaluating the anti-metastatic effects of this compound.
Experimental Protocols
Note: These protocols are generalized and will require optimization (e.g., cell seeding density, this compound concentration, and incubation times).
Protocol 1: In Vitro Chemotactic Migration Assay (Boyden Chamber)
This assay assesses the ability of this compound to inhibit the directional migration of lung cancer cells towards a CXCL12 gradient.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
24-well plate with 8.0 µm pore size inserts (Boyden chambers)
-
Serum-free culture medium
-
Culture medium with 10% FBS
-
Recombinant human CXCL12
-
This compound
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
Procedure:
-
Culture lung cancer cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Prepare cell suspension at 1 x 10^5 cells/mL in serum-free medium.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.
-
Add 600 µL of serum-free medium containing 100 ng/mL CXCL12 to the lower chamber of the 24-well plate. Use medium without CXCL12 as a negative control.
-
Add 200 µL of the pre-treated cell suspension to the upper insert.
-
Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.
-
Stain with 0.1% Crystal Violet for 20 minutes or with Calcein-AM.
-
Wash with PBS and allow to air dry.
-
Elute the dye with 10% acetic acid and measure the absorbance at 590 nm, or visualize and count the fluorescent cells under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle-treated control.
Protocol 2: In Vitro Matrigel Invasion Assay
This assay measures the ability of this compound to block the invasion of lung cancer cells through a basement membrane matrix.
Materials:
-
All materials from Protocol 1
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (concentration to be optimized, typically 1:3 to 1:8).
-
Coat the top of the Boyden chamber inserts with 50-100 µL of diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
Follow steps 1-4 from the Migration Assay Protocol to prepare and pre-treat the cells.
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C, then remove the medium.
-
Follow steps 5-13 from the Migration Assay Protocol, extending the incubation time to 24-48 hours to allow for invasion.
Protocol 3: In Vivo Experimental Lung Metastasis Model
This protocol uses a mouse model to assess the efficacy of this compound in preventing the formation of lung metastases.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Lung cancer cell line expressing a reporter gene (e.g., Luciferase for bioluminescence imaging)
-
This compound
-
Vehicle solution for this compound (e.g., DMSO/saline)
-
Anesthesia
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Culture and harvest the reporter-expressing lung cancer cells. Resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin treatment with this compound (administered via an appropriate route, e.g., intraperitoneal injection) one day after cell injection and continue daily or as determined by pharmacokinetic studies.
-
Monitor the metastatic burden weekly using bioluminescence imaging. Anesthetize mice, inject with D-luciferin (150 mg/kg), and image after 10 minutes.
-
Monitor animal health and body weight throughout the experiment.
-
After 4-6 weeks (or when control animals show signs of distress), euthanize all mice.
-
Harvest the lungs and other organs (liver, brain, bone).
-
Visually count the surface metastatic nodules on the lungs.
-
Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm and quantify micrometastases.
-
Perform immunohistochemistry for proliferation markers (e.g., Ki-67) on the lung sections.
-
Statistically analyze the differences in metastatic burden between the treatment groups.
Disclaimer: this compound is for research use only. The provided protocols are intended as a guide and have not been validated for this specific compound. Researchers should conduct their own optimization and safety assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR4, but not CXCR7, discriminates metastatic behavior in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4/CXCL12 Axis in Non Small Cell Lung Cancer (NSCLC) Pathologic Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols: CXCR4 Antagonists in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a pivotal role in tumor progression, metastasis, and the development of therapeutic resistance.[1] The CXCR4/CXCL12 signaling axis is implicated in the cross-talk between tumor cells and their microenvironment, promoting cancer cell survival, proliferation, and invasion.[2] Overexpression of CXCR4 is observed in numerous cancers and is often associated with a poor prognosis.[1]
CXCR4 antagonists represent a promising therapeutic strategy to disrupt this tumor-stromal interaction, thereby sensitizing cancer cells to conventional cytotoxic chemotherapy. These antagonists can mobilize cancer cells from the protective tumor microenvironment, making them more susceptible to the effects of chemotherapy. This document provides detailed application notes and protocols for the investigation of CXCR4 antagonists in combination with standard chemotherapy regimens. While the user's initial query specified MSX-130, publicly available research on this specific compound in combination with chemotherapy is limited. Therefore, this document will focus on the broader class of CXCR4 antagonists, with a specific focus on MSX-122, a well-characterized, orally available small molecule CXCR4 antagonist, and other relevant antagonists where data is available.
Mechanism of Action: The CXCR4/CXCL12 Signaling Axis in Cancer
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that contribute to cancer progression. These include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. CXCR4 signaling also influences cell migration and invasion, facilitating metastasis to organs that highly express CXCL12, such as the bone marrow, lungs, and liver.
Signaling Pathway Diagram
References
Application Note and Protocol: Flow Cytometry Analysis of CXCR4 Expression and Inhibition by MSX-130
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2] Its ligand is the stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[3] The CXCL12/CXCR4 signaling axis is also critically implicated in the pathology of numerous diseases, most notably in cancer metastasis and HIV entry into T-cells.[1][3] Overexpression of CXCR4 is a hallmark of many cancers and is often associated with poor prognosis, making it a compelling therapeutic target.
MSX-130 is a potent and specific antagonist of the CXCR4 receptor. By blocking the interaction between CXCL12 and CXCR4, this compound can inhibit downstream signaling pathways responsible for cell migration, proliferation, and survival, thereby impeding cancer metastasis. Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression at the single-cell level. This application note provides a detailed protocol for the analysis of CXCR4 expression and the characterization of its inhibition by this compound using a competitive binding flow cytometry assay.
Principle of the Assay
This protocol describes an indirect method to assess the binding of the unlabeled antagonist, this compound, to the CXCR4 receptor on the cell surface. The assay is based on the principle of competitive displacement. A fluorescently-labeled anti-CXCR4 antibody with a known affinity for the receptor is used to stain the cells. By co-incubating the cells with this antibody and varying concentrations of this compound, the ability of this compound to compete for and block the binding of the fluorescent antibody can be measured. A decrease in the mean fluorescence intensity (MFI) of the stained cells is proportional to the concentration of this compound, allowing for the determination of its inhibitory potency (e.g., IC50).
Data Presentation
Table 1: CXCR4 Expression Levels in Various Cancer Cell Lines
| Cell Line | Cancer Type | CXCR4 Expression (% Positive Cells) | Mean Fluorescence Intensity (MFI) |
| Jurkat | T-cell Leukemia | > 95% | High |
| MDA-MB-231 | Breast Cancer | ~80-90% | Moderate to High |
| HeLa | Cervical Cancer | ~40-60% | Moderate |
| A549 | Lung Carcinoma | ~10-20% | Low |
| K562 | Chronic Myelogenous Leukemia | < 5% | Negative/Very Low |
Table 2: Inhibitory Activity of this compound on Anti-CXCR4 Antibody Binding
| Parameter | Value |
| Test Compound | This compound |
| Cell Line | Jurkat |
| Fluorescent Probe | PE-conjugated anti-human CXCR4 antibody (Clone 12G5) |
| IC50 | Hypothetical Value (e.g., 50 nM) |
| Assay Conditions | 30 minutes incubation at 4°C |
Experimental Protocols
Protocol 1: Cell Preparation for Flow Cytometry
Materials:
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation buffer (for adherent cells, e.g., non-enzymatic)
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 1-2% BSA or FBS and 0.1% sodium azide
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure for Suspension Cells (e.g., Jurkat):
-
Collect cells from the culture flask into a conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in cold FACS Buffer.
-
Count the cells and determine viability using Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold FACS Buffer.
Procedure for Adherent Cells (e.g., MDA-MB-231):
-
Culture cells to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add a non-enzymatic cell dissociation buffer to detach the cells.
-
Once cells are detached, add culture medium containing FBS to neutralize the dissociation buffer.
-
Transfer the cell suspension to a conical tube and proceed with the washing and counting steps as described for suspension cells.
Protocol 2: Competitive Binding Assay with this compound
Materials:
-
Prepared cell suspension (1 x 10^6 cells/mL)
-
This compound stock solution (e.g., in DMSO) and serial dilutions
-
Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., PE-conjugated, Clone 12G5)
-
Fluorochrome-conjugated isotype control antibody (e.g., PE-conjugated mouse IgG2a)
-
Flow cytometry tubes
-
Micropipettes
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in FACS Buffer to achieve a range of final concentrations for the IC50 curve (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aliquot Cells: Aliquot 100 µL of the prepared cell suspension (containing 1 x 10^5 cells) into each flow cytometry tube.
-
Add Competitor (this compound): To the respective tubes, add a fixed volume of the this compound dilutions or the vehicle control.
-
Incubation with Competitor: Gently vortex the tubes and incubate for 15-20 minutes at 4°C.
-
Add Fluorescent Antibody: Add the pre-titrated optimal concentration of the PE-conjugated anti-CXCR4 antibody to all tubes (except the unstained and isotype controls). For the isotype control tube, add the corresponding isotype control antibody.
-
Staining Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold FACS Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant after each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold FACS Buffer.
-
Data Acquisition: Keep the samples on ice and protected from light until analysis on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Instrumentation and Setup:
-
Use a flow cytometer equipped with the appropriate laser for exciting the chosen fluorochrome (e.g., a 488 nm or 561 nm laser for PE).
-
Set up forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population.
-
Use unstained and single-color stained controls to set up appropriate compensation for spectral overlap if performing multi-color analysis.
Gating Strategy and Analysis:
-
Create an FSC-A vs. SSC-A plot to identify the cell population of interest and exclude debris.
-
From the main cell gate, create a histogram plot for the PE channel to visualize the fluorescence intensity.
-
Use the isotype control to set the gate for CXCR4-positive cells.
-
Record the Mean Fluorescence Intensity (MFI) for the PE signal in each sample.
-
To determine the IC50 of this compound, plot the MFI against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.
Visualizations
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Competitive Binding Assay.
References
Application Notes and Protocols for CXCR4 Antagonist Treatment in Primary Cancer Cell Lines
Note on MSX-130
Initial searches for "this compound" have identified it as a C-X-C chemokine receptor type 4 (CXCR4) antagonist.[1][2] However, there is a notable lack of comprehensive, publicly available scientific literature, quantitative data, and established experimental protocols specifically detailing the use of this compound in primary cancer cell lines. The majority of search results relate to a different investigational gene therapy, AMT-130, for Huntington's disease.[3][4]
Given the limited specific information on this compound, this document will provide a generalized application note and protocol for the use of a CXCR4 antagonist in primary cancer cell lines, based on the known functions of the CXCR4 pathway in cancer. These guidelines are intended to serve as a starting point for researchers and will require adaptation and optimization for specific primary cell lines and research questions.
Introduction to CXCR4 in Cancer
The CXCR4 receptor is a G-protein coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. In many types of cancer, the CXCR4/CXCL12 axis is hijacked to promote tumor growth, metastasis, and resistance to therapy. Therefore, antagonizing the CXCR4 receptor is a promising therapeutic strategy.
Signaling Pathway of CXCR4 in Cancer Cells
The binding of CXCL12 to CXCR4 can trigger multiple downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. These pathways collectively contribute to the hallmarks of cancer.
Caption: CXCR4 signaling pathways in cancer.
General Experimental Workflow for a CXCR4 Antagonist
The following diagram outlines a typical workflow for evaluating the efficacy of a CXCR4 antagonist, such as this compound, in primary cancer cell lines.
Caption: Experimental workflow for evaluating a CXCR4 antagonist.
Hypothetical Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how quantitative data for a hypothetical CXCR4 antagonist ("CXCR4-i") could be presented.
Table 1: IC50 Values of CXCR4-i in Primary Cancer Cell Lines
| Primary Cell Line | Cancer Type | IC50 (µM) after 72h |
| PCa-1 | Prostate Cancer | 5.2 ± 0.8 |
| BCa-1 | Breast Cancer | 8.1 ± 1.2 |
| Gbm-1 | Glioblastoma | 3.5 ± 0.6 |
| OvCa-1 | Ovarian Cancer | 10.3 ± 1.5 |
Table 2: Effect of CXCR4-i on Cell Migration and Apoptosis
| Primary Cell Line | Treatment (10 µM CXCR4-i) | Migration Inhibition (%) | Apoptosis Induction (Fold Change) |
| PCa-1 | 24h | 65 ± 5 | 3.2 ± 0.4 |
| BCa-1 | 24h | 58 ± 7 | 2.8 ± 0.3 |
| Gbm-1 | 24h | 72 ± 6 | 4.1 ± 0.5 |
| OvCa-1 | 24h | 51 ± 8 | 2.5 ± 0.3 |
Detailed Experimental Protocols
The following are generalized protocols that would need to be optimized for specific primary cancer cell lines and the particular CXCR4 antagonist being tested.
Protocol 1: Primary Cancer Cell Culture
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Tissue Acquisition: Obtain fresh primary tumor tissue under sterile conditions following ethical guidelines.
-
Dissociation: Mechanically mince the tissue and then enzymatically digest it (e.g., using collagenase and dispase) to obtain a single-cell suspension.
-
Cell Isolation: Use differential centrifugation or cell sorting methods to enrich for cancer cells.
-
Culturing: Culture the isolated primary cancer cells in a suitable medium supplemented with growth factors, and incubate at 37°C in a humidified atmosphere with 5% CO2. Primary cancer cells often have a limited lifespan in culture.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed primary cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CXCR4 antagonist (e.g., this compound) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Transwell Migration Assay
-
Cell Preparation: Starve the primary cancer cells in a serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Cell Seeding: Seed the starved cells in the upper chamber of the Transwell insert in a serum-free medium, with or without the CXCR4 antagonist.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells and express it as a percentage of the control.
Protocol 4: Western Blot Analysis
-
Cell Lysis: Treat primary cancer cells with the CXCR4 antagonist for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the CXCR4 signaling pathway (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
References
Application Notes and Protocols for In Vivo Imaging of MSX-130 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in cancer progression. Its interaction with its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in tumor growth, invasion, angiogenesis, and metastasis. The CXCR4/SDF-1 axis is implicated in the trafficking of tumor cells to distant organs, making it a prime target for anti-cancer therapies. MSX-130 is a small molecule antagonist of the CXCR4 receptor.[1][2][3][4][5] By blocking the binding of SDF-1 to CXCR4, this compound is designed to inhibit the signaling pathways that promote cancer cell migration and survival.
These application notes provide a detailed protocol for utilizing in vivo bioluminescence imaging (BLI) to monitor the therapeutic efficacy of this compound on tumor growth in a preclinical xenograft model. BLI is a sensitive, non-invasive technique that allows for the longitudinal assessment of tumor burden in living animals, providing robust data for evaluating anti-cancer agents.
This compound: Mechanism of Action
This compound acts as a competitive antagonist at the CXCR4 receptor, preventing its activation by the ligand SDF-1. This inhibition disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and migration. The expected outcome of this compound treatment is the attenuation of primary tumor growth and a reduction in metastatic potential.
Experimental Protocol: In Vivo Bioluminescence Imaging
This protocol details the use of a luciferase-based reporter system to non-invasively monitor the effect of this compound on the growth of a solid tumor xenograft.
Experimental Workflow
Cell Line Preparation
-
Objective: To generate a cancer cell line that stably expresses firefly luciferase for bioluminescence imaging.
-
Protocol:
-
Select a cancer cell line known to express CXCR4 (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Transduce the cells with a lentiviral vector carrying the firefly luciferase (luc2) gene and a selection marker (e.g., puromycin resistance).
-
Select for stably transduced cells by culturing in the presence of the appropriate antibiotic (e.g., 1-2 µg/mL puromycin).
-
Expand the resistant cell population and verify luciferase expression and activity via an in vitro luciferase assay using D-luciferin as the substrate.
-
Cryopreserve aliquots of the validated luciferase-expressing cell line.
-
Animal Model and Tumor Implantation
-
Objective: To establish subcutaneous tumor xenografts in immunocompromised mice.
-
Protocol:
-
Use female athymic nude mice (4-6 weeks old). Allow them to acclimatize for at least one week.
-
Harvest the luciferase-expressing cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 7-10 days.
-
This compound Formulation and Administration
-
Objective: To prepare and administer this compound to the treatment group.
-
Protocol:
-
Formulation:
-
This compound is soluble in DMSO. Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution in a vehicle suitable for in vivo use. A common vehicle is a mixture of DMSO, Tween 80, and saline. A final injection volume could be formulated in 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
The vehicle alone will be used for the control group.
-
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into two groups: Vehicle Control (n=8) and this compound Treatment (n=8).
-
Administer this compound (e.g., 10 mg/kg) or the vehicle via intraperitoneal (i.p.) injection once daily. The optimal dose should be determined in preliminary tolerability studies.
-
-
In Vivo Bioluminescence Imaging
-
Objective: To longitudinally and quantitatively measure tumor growth.
-
Protocol:
-
Perform imaging at baseline (Day 0, before the first treatment) and then weekly for the duration of the study (e.g., 4 weeks).
-
Prepare a fresh solution of D-luciferin substrate at 15 mg/mL in sterile DPBS.
-
Administer D-luciferin to each mouse via intraperitoneal injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute systemically.
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mice in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images. Exposure time will vary depending on the signal intensity but is typically between 1 second and 1 minute.
-
Acquire a photographic image of the mice for anatomical reference.
-
Data Analysis
-
Objective: To quantify and compare tumor burden between the control and treatment groups.
-
Protocol:
-
Use the accompanying software (e.g., Living Image®) to analyze the imaging data.
-
For each mouse at each time point, draw a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) within the ROI.
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In parallel, measure the tumor dimensions weekly using a digital caliper and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot the average tumor bioluminescence and tumor volume for each group over time.
-
Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine significant differences between the treatment and control groups.
-
Data Presentation: Representative Results
The following tables present hypothetical data to illustrate the expected outcomes of an in vivo study evaluating the efficacy of this compound.
Table 1: Effect of this compound on Tumor Bioluminescence
| Time Point | Average Total Flux (photons/sec) ± SEM - Vehicle Control | Average Total Flux (photons/sec) ± SEM - this compound Treated |
| Day 0 | 1.5 x 10^7 ± 0.2 x 10^7 | 1.6 x 10^7 ± 0.3 x 10^7 |
| Day 7 | 4.2 x 10^7 ± 0.5 x 10^7 | 2.5 x 10^7 ± 0.4 x 10^7 |
| Day 14 | 9.8 x 10^7 ± 1.1 x 10^7 | 3.9 x 10^7 ± 0.6 x 10^7 |
| Day 21 | 2.1 x 10^8 ± 0.3 x 10^8 | 5.1 x 10^7 ± 0.8 x 10^7 |
| Day 28 | 4.5 x 10^8 ± 0.6 x 10^8 | 6.2 x 10^7 ± 1.0 x 10^7 |
Table 2: Effect of this compound on Tumor Volume
| Time Point | Average Tumor Volume (mm³) ± SEM - Vehicle Control | Average Tumor Volume (mm³) ± SEM - this compound Treated |
| Day 0 | 120 ± 15 | 125 ± 18 |
| Day 7 | 250 ± 30 | 180 ± 25 |
| Day 14 | 550 ± 65 | 260 ± 35 |
| Day 21 | 1100 ± 130 | 350 ± 50 |
| Day 28 | 1900 ± 210 | 480 ± 70 |
Conclusion
This application note provides a comprehensive framework for assessing the in vivo anti-tumor effects of the CXCR4 antagonist, this compound. The use of non-invasive bioluminescence imaging allows for robust, longitudinal monitoring of tumor growth, providing critical data for the preclinical evaluation of this compound. The detailed protocols for cell line generation, animal model development, drug administration, imaging, and data analysis are designed to be adaptable for various CXCR4-expressing tumor types, thereby facilitating further research into the therapeutic potential of this compound in oncology.
References
Troubleshooting & Optimization
Technical Support Center: MSX-130 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of MSX-130 in aqueous solutions. The information is intended to assist researchers in overcoming common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been experimentally shown to dissolve this compound in the range of 2-3 mg/mL (approximately 3.89-5.83 mM)[1].
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS), the abrupt change in solvent polarity reduces the solubility of this compound, often causing it to precipitate out of solution. This is a common issue for many poorly water-soluble compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess the impact of the solvent on your specific cell line and assay.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: At a physiological pH of 7.4, this compound is expected to exist predominantly as a neutral species with minimal ionization[1]. This suggests that minor adjustments to the buffer pH around this value are unlikely to significantly enhance its aqueous solubility.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. |
| - Lower the final working concentration of this compound. - Perform a solubility test to determine the approximate solubility limit in your specific assay buffer. | |
| High Percentage of Aqueous Solvent | The rapid shift from a high percentage of organic solvent (DMSO) to a high percentage of aqueous solvent causes the compound to crash out. |
| - Increase the final concentration of DMSO in your assay, but not exceeding the tolerance limit of your cells (typically <0.5%). - Consider a stepwise dilution, where the DMSO stock is first diluted in a smaller volume of aqueous buffer before the final dilution. | |
| Temperature Shock | Diluting a room temperature DMSO stock into a cold aqueous buffer can decrease solubility. |
| - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
Problem: Compound appears soluble initially but precipitates over time during incubation.
| Potential Cause | Recommended Solution |
| Metastable Supersaturated Solution | The initial dilution may create a temporary supersaturated solution that is not stable over time. |
| - Lower the final concentration of this compound to ensure it is below its thermodynamic solubility limit. - Include a solubilizing agent in the assay buffer, such as a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) or bovine serum albumin (BSA), if compatible with the assay. | |
| Compound Aggregation | Hydrophobic molecules like this compound can self-aggregate in aqueous environments over time. |
| - Gentle agitation during incubation may help to keep the compound in solution. - The addition of solubilizing agents as mentioned above can also help prevent aggregation. | |
| Interaction with Assay Components | This compound may bind to plastics or other components of the assay system, leading to an apparent loss of soluble compound. |
| - Use low-binding microplates and pipette tips. - Including a small amount of a non-ionic surfactant or BSA in the assay buffer can help to reduce non-specific binding. |
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound. Note that specific solubility in various aqueous buffers is not widely published and may need to be determined empirically.
| Solvent | Solubility | Molar Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | 2-3 mg/mL | ~3.89 - 5.83 mM | [1] |
| Dimethylformamide (DMF) | Slightly soluble | Not specified | [2] |
| Water | Poorly soluble | Not specified | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Expected to be poorly soluble | Not specified | Inferred from water solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (MW: 514.6 g/mol ), this would be 5.146 mg.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
-
Sterile, low-binding microplates or tubes
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. For example, to prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare the final working solutions, add a small volume of the intermediate DMSO dilutions to the pre-warmed aqueous buffer. For a final DMSO concentration of 0.5%, you would add 1 µL of the DMSO dilution to 199 µL of the aqueous buffer.
-
Immediately after adding the DMSO dilution to the aqueous buffer, mix thoroughly by gentle pipetting or vortexing.
-
Use the final working solutions in your assay without delay.
Visualizations
CXCR4 Signaling Pathway
This compound is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The following diagram illustrates the major signaling pathways activated by the binding of the natural ligand, CXCL12, to CXCR4, which are subsequently inhibited by this compound.
References
Optimizing MSX-130 Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MSX-130 for cell viability experiments. This compound is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor involved in cancer metastasis, stem cell trafficking, and neovascularization. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation templates to facilitate your research.
Troubleshooting Guide
This section addresses common issues encountered when determining the optimal concentration of this compound for cell viability assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate liquid handling. 4. Incomplete dissolution of this compound: Precipitate in the stock solution or final dilution. | 1. Ensure the cell suspension is homogenous by thorough mixing before and during plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly and use fresh tips for each replicate. 4. Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitate. |
| No dose-dependent effect on cell viability | 1. Incorrect concentration range: The tested concentrations are too low to elicit a response or are already at a toxic plateau. 2. Cell line resistance: The chosen cell line may not express sufficient levels of CXCR4 or may have redundant survival pathways. 3. Drug inactivity: Degradation of the this compound compound. 4. Assay interference: this compound may interfere with the viability assay chemistry. | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range. 2. Confirm CXCR4 expression in your cell line (e.g., via Western blot, flow cytometry, or qPCR). Consider using a different cell line with known high CXCR4 expression as a positive control. 3. Prepare fresh stock solutions of this compound for each experiment and store them appropriately. 4. Include a "no-cell" control with this compound and the assay reagent to check for direct chemical reactions. |
| Inconsistent IC50 values between experiments | 1. Variations in cell health and passage number: Cells at different growth phases or high passage numbers can respond differently. 2. Differences in incubation time: The duration of cell exposure to this compound can significantly affect the IC50 value. 3. Inconsistent seeding density: The number of cells at the start of the experiment influences the final readout. | 1. Use cells from a consistent passage number and ensure they are in the exponential growth phase at the time of treatment. 2. Standardize the incubation time with this compound across all experiments. 3. Optimize and maintain a consistent cell seeding density for each cell line. |
| High background signal in the assay | 1. Media components: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings. 2. Microbial contamination: Bacteria or yeast can metabolize the assay reagents, leading to a false positive signal. | 1. If interference is suspected, test the assay in a phenol red-free medium. 2. Regularly check cell cultures for contamination and always use sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the CXCR4 receptor. By binding to CXCR4, it blocks the binding of its natural ligand, CXCL12 (also known as SDF-1). This inhibition disrupts the downstream signaling pathways that promote cell survival, proliferation, and migration.
Q2: How do I choose the right concentration range for my initial experiments with this compound?
A2: For a novel compound like this compound where extensive public data is not available, it is recommended to start with a wide range of concentrations. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a good starting point to identify the effective concentration range for your specific cell line.
Q3: What is a typical incubation time for this compound in a cell viability assay?
A3: The optimal incubation time can vary depending on the cell line and the specific research question. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your study.
Q4: Can the solvent for this compound affect my cell viability results?
A4: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments. The final DMSO concentration should generally be kept below 0.5%.
Q5: How can I confirm that the observed effect on cell viability is due to CXCR4 inhibition?
A5: To confirm the on-target effect of this compound, you can perform several validation experiments. One approach is to use a cell line with low or no CXCR4 expression as a negative control. Another method is to perform a rescue experiment by overexpressing CXCR4 and observing if it mitigates the effect of this compound. Additionally, you can assess the inhibition of downstream signaling pathways of CXCR4 (e.g., phosphorylation of Akt or ERK) in the presence of this compound.
Data Presentation
As of late 2025, specific IC50 values for this compound on cell viability across a range of cancer cell lines are not extensively reported in publicly available literature. Therefore, we provide a template for you to present your experimental findings in a clear and structured manner.
Table 1: Template for Reporting the Effect of this compound on Cell Viability
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Viability Assay Used | IC50 of this compound (µM) |
| e.g., MDA-MB-231 | Breast Cancer | 5,000 | 48 | MTT | [Your Data] |
| e.g., A549 | Lung Cancer | 4,000 | 72 | Resazurin | [Your Data] |
| e.g., U87 MG | Glioblastoma | 8,000 | 48 | CellTiter-Glo | [Your Data] |
| [Your Cell Line] | [Cancer Type] | [Optimized Density] | [Optimized Time] | [Assay Name] | [Your Data] |
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound using a Resazurin-based Viability Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
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This compound
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DMSO (cell culture grade)
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Your cancer cell line of interest
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Complete cell culture medium
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Fetal Bovine Serum (FBS)
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Trypsin-EDTA
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Phosphate-Buffered Saline (PBS)
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
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96-well clear-bottom black plates (for fluorescence measurements)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This needs to be optimized for each cell line to ensure they are still in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). It is recommended to use a logarithmic dilution series.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound working solution.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line to achieve a good signal-to-noise ratio.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: Troubleshooting Low Efficacy of MSX-130 in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the CXCR4 antagonist, MSX-130. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to help you diagnose and resolve issues related to low efficacy in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected inhibition of CXCL12-induced cell migration with this compound. What are the potential causes and how can we troubleshoot this?
A1: Low efficacy in a cell migration assay can stem from several factors, ranging from the compound itself to the experimental setup. Here is a step-by-step guide to pinpoint the issue:
Troubleshooting Low Efficacy in Cell Migration Assays
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | Verify this compound Stock Solution: this compound is sparingly soluble in DMSO.[1][2][3] Prepare stock solutions fresh if possible. For storage, aliquot into single-use vials and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4][5] Confirm Final Concentration: Ensure accurate dilution of the stock solution into your assay medium. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity. |
| Cellular Factors | Confirm CXCR4 Expression: The level of CXCR4 expression can vary between cell lines and even with passage number. Verify CXCR4 expression on your cells using flow cytometry or Western blot. Low CXCR4 expression will result in a diminished response to both CXCL12 and this compound. Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a low passage number. Over-passaged or unhealthy cells may exhibit altered signaling and migratory capacity. |
| Assay Conditions | Optimize CXCL12 Concentration: The optimal concentration of the chemoattractant CXCL12 can vary between cell types. Perform a dose-response curve for CXCL12 to determine the EC50 (the concentration that elicits a half-maximal response) for your specific cells. Using a suboptimal CXCL12 concentration can lead to a weak migratory response that is difficult to inhibit. Check Transwell Insert Pore Size: The pore size of the transwell insert should be appropriate for the size and motility of your cells. A pore size that is too small will impede migration, while one that is too large may lead to passive cell dropping. Optimize Incubation Time: The optimal incubation time for migration can vary. A time that is too short may not allow for significant migration, while a time that is too long can lead to cell proliferation, confounding the results. |
Q2: Our calcium flux assay shows a weak or no response to CXCL12 stimulation, making it difficult to assess the inhibitory effect of this compound. What could be the problem?
A2: A diminished calcium signal in response to CXCL12 is a common issue. It is important to note that some CXCR4 antagonists, like the related compound MSX-122, have been shown to inhibit the Gαi-signaling pathway (affecting cAMP levels) but not the Gq-pathway that typically leads to calcium flux. It is possible that this compound has a similar mechanism. However, if you expect a calcium response, consider the following:
Troubleshooting Weak Signal in Calcium Flux Assays
| Potential Cause | Troubleshooting Steps |
| Reagent and Cell Preparation | Inactive CXCL12: Ensure your CXCL12 is active. Aliquot upon receipt and avoid multiple freeze-thaw cycles. Poor Dye Loading: Optimize the concentration and incubation time of your calcium indicator dye (e.g., Fluo-4 AM, Indo-1). Overloading can sometimes blunt the cellular response. Low CXCR4 Expression: As with migration assays, confirm high CXCR4 expression on your cells. |
| Assay Execution | Establish a Stable Baseline: Ensure you have a stable baseline fluorescence reading before adding CXCL12. Automated vs. Manual Addition: Use an automated injection system if available to ensure rapid and consistent addition of CXCL12 for a synchronized cellular response. |
| Potential this compound Mechanism | Alternative Signaling Pathway: Consider that this compound may preferentially block Gαi-mediated signaling pathways without affecting Gq-mediated calcium mobilization, similar to what has been observed with MSX-122. You may need to assess downstream effectors of the Gαi pathway, such as ERK or AKT phosphorylation, to determine this compound's efficacy. |
Q3: We are not seeing a decrease in the phosphorylation of downstream signaling proteins like p-ERK and p-AKT after treatment with this compound and stimulation with CXCL12. How should we proceed?
A3: A lack of effect on downstream signaling can be due to a variety of factors. The following troubleshooting workflow can help you systematically address the issue:
Troubleshooting Workflow for Downstream Signaling Experiments
Caption: A step-by-step guide to troubleshooting Western blot results.
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Step 1: Verify this compound Integrity and Concentration: Ensure your this compound stock is not degraded and that the final concentration in your experiment is appropriate.
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Step 2: Confirm Cell Health and CXCR4 Expression: Use healthy, low-passage cells with confirmed high CXCR4 expression.
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Step 3: Optimize CXCL12 Stimulation: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak phosphorylation of ERK and AKT in response to CXCL12 in your cell line. Also, confirm you are using an optimal concentration of CXCL12.
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Step 4: Check Antibody Quality and Western Blot Protocol: Ensure your primary antibodies for p-ERK, p-AKT, total ERK, and total AKT are validated and working correctly. Verify all steps of your Western blot protocol, including lysis buffer composition, protein quantification, and transfer efficiency.
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Step 5: Consider Alternative Pathways or Resistance: If the above steps do not resolve the issue, consider the possibility of acquired resistance in your cell line or that this compound may not be effectively inhibiting these specific downstream effectors in your chosen cell type.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published in peer-reviewed literature, the following table provides solubility information gathered from supplier data sheets. It is highly recommended to perform a dose-response curve to determine the IC50 in your specific cell line and assay.
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble | |
| DMSO | 2-3 mg/mL (~3.89-5.83 mM) | |
| DMSO | 2 mg/mL (with heating to 60°C and sonication) |
Signaling Pathway and Experimental Workflows
CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound acts as an antagonist, blocking this interaction.
Caption: The CXCL12/CXCR4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Cell Migration (Transwell) Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on CXCL12-induced cell migration.
Caption: Workflow for a CXCL12-induced cell migration assay with this compound.
Detailed Experimental Protocols
1. Protocol for Dissolving this compound and Preparing Stock Solutions
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). One supplier suggests a solubility of 2 mg/mL in DMSO, which may require warming to 60°C and sonication.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
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2. Protocol for CXCL12-Induced Cell Migration Assay (Transwell)
-
Materials:
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CXCR4-expressing cells
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Serum-free cell culture medium
-
Recombinant human CXCL12
-
This compound stock solution
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24-well transwell plate with appropriate pore size inserts (e.g., 8 µm for many cancer cell lines)
-
Crystal violet stain or a fluorescent viability dye
-
-
Procedure:
-
Culture CXCR4-expressing cells to ~80% confluency.
-
Serum-starve the cells for 4-24 hours, depending on the cell type.
-
Prepare a cell suspension of 1 x 10^6 cells/mL in serum-free medium.
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Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
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Add 600 µL of serum-free medium containing the optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use serum-free medium without CXCL12 as a negative control.
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Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
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Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (e.g., 4-24 hours).
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After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix and stain the migrated cells on the bottom of the membrane with 0.1% crystal violet.
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Elute the stain and measure the absorbance, or count the stained cells in several fields of view under a microscope to quantify migration.
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3. Protocol for Western Blot Analysis of p-ERK and p-AKT
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Materials:
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CXCR4-expressing cells
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Serum-free cell culture medium
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Recombinant human CXCL12
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This compound stock solution
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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ECL detection reagents
-
-
Procedure:
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Seed CXCR4-expressing cells and grow to ~80% confluency.
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Serum-starve the cells for 4-24 hours.
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Pre-treat the cells with desired concentrations of this compound or vehicle control for 1-2 hours.
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Stimulate the cells with the optimal concentration of CXCL12 for the predetermined peak phosphorylation time.
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Immediately place the plate on ice and wash the cells with ice-cold PBS.
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Lyse the cells with ice-cold lysis buffer.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Perform SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and block the membrane.
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Incubate the membrane with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
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References
MSX-130 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the CXCR4 antagonist, MSX-130, in cell culture media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3][4] When stored properly, the lyophilized powder is stable for at least four years, and DMSO stock solutions are stable for at least one month at -20°C.[4]
Q2: I observe precipitation when I add this compound to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. To address this, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced toxicity and solubility issues. It is also recommended to add the this compound stock solution to your pre-warmed media while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. If precipitation persists, consider lowering the final concentration of this compound.
Q3: How stable is this compound in cell culture media, and what factors can affect its stability?
A3: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and exposure to light and oxygen. Components in serum, such as enzymes, can metabolize the compound, while binding to proteins like albumin can also affect its availability and apparent stability. The slightly alkaline pH of typical cell culture media (pH 7.2-7.4) can also contribute to the degradation of pH-sensitive compounds. For illustrative purposes, the stability of this compound in common cell culture media is summarized in the tables below.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity of this compound.
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Possible Cause 1: Degradation of this compound in stock solution.
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Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots. Before use, visually inspect the thawed stock solution for any signs of precipitation.
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-
Possible Cause 2: Degradation of this compound in cell culture medium during the experiment.
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Solution: For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration. Refer to the stability data in Tables 1 and 2 for guidance on the expected stability in your specific medium.
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Possible Cause 3: Binding of this compound to serum proteins.
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Solution: If you are observing a lower-than-expected effect in serum-containing media, it might be due to the binding of this compound to serum proteins, which reduces its free concentration. Consider performing experiments in serum-free or low-serum conditions, if your cell model allows, to assess the direct impact of serum on compound activity.
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Issue 2: High variability in results between replicate experiments.
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Possible Cause 1: Inconsistent preparation of this compound working solutions.
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Solution: Ensure that the dilution of the this compound stock solution into the cell culture medium is performed consistently across all experiments. Use calibrated pipettes and ensure thorough mixing.
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Possible Cause 2: Photodegradation of this compound.
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Solution: Protect your this compound stock solutions and media containing the compound from light by using amber vials or by wrapping the containers in foil. Minimize the exposure of your experimental plates to light.
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Data on this compound Stability (Illustrative)
The following tables summarize the illustrative stability data of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the presence of 10% Fetal Bovine Serum (FBS). This data is intended to serve as a guide; it is highly recommended to perform your own stability assessment under your specific experimental conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 85 |
| 24 | 85 | 70 |
| 48 | 75 | 55 |
| 72 | 60 | 40 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 97 | 93 |
| 8 | 90 | 82 |
| 24 | 82 | 65 |
| 48 | 70 | 50 |
| 72 | 55 | 35 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol describes a method to quantify the concentration of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Anhydrous DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS, optional)
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Sterile microcentrifuge tubes
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HPLC system with a UV detector and a suitable column (e.g., C18)
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Trifluoroacetic acid (TFA) or Formic acid (FA)
Procedure:
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Preparation of Media: Prepare the cell culture medium to be tested (with or without 10% FBS). Pre-warm the medium to 37°C.
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Spiking this compound into Media: Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
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Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a cell culture incubator.
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Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove one tube.
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Protein Precipitation (for serum-containing media): To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% TFA or FA.
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Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the CXCR4 signaling pathway.
References
Technical Support Center: Investigating Potential In Vivo Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential in vivo off-target effects of two distinct therapeutic agents that may be referred to as MSX-130:
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MSX-122: A small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).
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AMT-130: An investigational gene therapy for Huntington's disease.
Part 1: MSX-122 (CXCR4 Antagonist)
Frequently Asked Questions (FAQs)
Q1: What is MSX-122 and what is its primary target?
A1: MSX-122 is an orally active, non-peptide small molecule that acts as a partial antagonist of the CXCR4 receptor[1][2][3]. Its primary on-target effect is the inhibition of the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1)[4]. This interaction is crucial for various cellular processes, including cell migration, proliferation, and survival, and is implicated in cancer metastasis and inflammation[5].
Q2: What are the known in vivo on-target effects of MSX-122?
A2: Preclinical in vivo studies have demonstrated the on-target efficacy of MSX-122 in various disease models. It has been shown to block inflammation and metastasis in animal models of breast cancer, lung cancer, head and neck cancer, and uveal melanoma.
Q3: What are the potential off-target effects of small molecule CXCR4 antagonists like MSX-122?
A3: While specific in vivo off-target data for MSX-122 is not extensively published, potential off-target effects for small molecule CXCR4 antagonists could arise from interactions with other G protein-coupled receptors (GPCRs) or unintended targets. It is crucial to assess the selectivity of MSX-122 against a panel of other receptors, especially those with structural similarities to CXCR4. In vitro studies have shown that MSX-122 does not inhibit cAMP reduction mediated by CCR3/CCL5 and CCR5/CCL5, suggesting some level of specificity.
Q4: Has the safety of MSX-122 been evaluated in clinical trials?
A4: A Phase I clinical trial for MSX-122 in patients with advanced solid tumors was initiated to determine its safety, pharmacokinetics, and maximum tolerated dose (MTD). However, the trial is listed as suspended, and detailed results regarding its safety and off-target effects in humans are not publicly available.
Troubleshooting Guide: Investigating Off-Target Effects of MSX-122 In Vivo
Issue: Unexpected Phenotype or Toxicity Observed in Animal Models
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Possible Cause 1: On-Target Toxicity. High levels of CXCR4 antagonism can lead to on-target toxicities. The CXCR4/CXCL12 axis is involved in normal physiological processes, such as hematopoiesis and immune cell trafficking.
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Troubleshooting Step: Conduct a dose-response study to determine if the observed toxicity is dose-dependent. Analyze tissues known to have high CXCR4 expression for pathological changes.
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Possible Cause 2: Off-Target Activity. The compound may be interacting with other receptors or cellular targets.
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Troubleshooting Step: Perform a broad in vitro receptor profiling screen to identify potential off-target interactions. If a potential off-target is identified, use a selective antagonist for that target in your animal model to see if it recapitulates the toxicity.
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Possible Cause 3: Metabolite-Mediated Toxicity. A metabolite of MSX-122, rather than the parent compound, may be causing the toxicity.
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Troubleshooting Step: Conduct pharmacokinetic and metabolite identification studies to characterize the metabolic profile of MSX-122 in the animal model. If possible, synthesize and test major metabolites for activity and toxicity.
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Quantitative Data Summary
| Compound | Target | In Vitro Potency (IC50) | In Vivo Models of Efficacy | Reference |
| MSX-122 | CXCR4 | ~10 nM | Breast, Lung, Head & Neck Cancer Metastasis; Inflammation |
Experimental Protocols
Protocol: In Vivo Efficacy and Off-Target Assessment in a Mouse Xenograft Model
This protocol provides a general framework for assessing the in vivo effects of a small molecule CXCR4 antagonist like MSX-122.
Materials:
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CXCR4-expressing cancer cell line
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Immunocompromised mice (e.g., NOD/SCID)
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MSX-122
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Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)
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Calipers for tumor measurement
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Standard histology and blood chemistry analysis equipment
Procedure:
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Cell Culture and Implantation: Culture cancer cells and implant them subcutaneously into the flanks of mice.
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Tumor Growth and Randomization: Monitor tumor growth and randomize animals into treatment and control groups when tumors reach a predetermined size.
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Treatment Administration: Prepare the MSX-122 formulation and vehicle control. Administer the treatment according to the planned schedule and route.
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Monitoring: Measure tumor volume and body weight regularly. Observe animals for any signs of toxicity.
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Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and major organs (liver, spleen, kidney, etc.).
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Efficacy Assessment: Analyze tumor tissue for size, weight, and histological changes.
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Off-Target/Toxicity Assessment: Perform histopathological analysis of major organs and analyze blood samples for markers of toxicity.
Part 2: AMT-130 (Huntington's Disease Gene Therapy)
Frequently Asked Questions (FAQs)
Q1: What is AMT-130 and what is its mechanism of action?
A1: AMT-130 is an investigational gene therapy for Huntington's disease. It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) specifically designed to silence the huntingtin (HTT) gene. By reducing the production of the huntingtin protein, both mutant and wild-type, AMT-130 aims to slow the progression of the disease.
Q2: What are the potential off-target effects of AMT-130?
A2: Potential off-target effects of AMT-130 fall into three main categories:
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miRNA-related off-targets: The therapeutic miRNA could potentially bind to and silence other unintended messenger RNAs (mRNAs) in the brain. Preclinical studies have shown that AMT-130 did not affect the activity of other genes.
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Effects of lowering wild-type huntingtin: Since AMT-130 is non-selective, it reduces the levels of both mutant and wild-type huntingtin protein. The long-term consequences of partially reducing wild-type huntingtin in the adult human brain are a key area of investigation. However, studies in adult mice and rhesus monkeys suggest that partial suppression of wild-type huntingtin is well-tolerated long-term.
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AAV5 vector-related effects: These could include immunogenicity to the viral capsid or off-target integration of the viral vector DNA into the host genome. AAV vectors are generally considered to have a low risk of integration as they largely remain as episomal DNA in the nucleus. The long-term safety of AAV vectors in the central nervous system has been demonstrated in large animal models for up to seven years.
Q3: What is the current clinical status of AMT-130?
A3: AMT-130 is currently in Phase I/II clinical trials. Recent data has shown that the therapy is generally well-tolerated and has met its primary endpoint, demonstrating a statistically significant slowing of disease progression in patients who received a high dose. Most adverse events have been related to the surgical delivery procedure.
Troubleshooting Guide: Assessing miRNA-Mediated Off-Target Effects of AMT-130 In Vivo
Issue: Unexplained Changes in Gene or Protein Expression in Treated Animals
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Possible Cause: miRNA Off-Target Effects. The therapeutic miRNA may be silencing unintended transcripts.
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Troubleshooting Step 1: Bioinformatic Prediction. Use multiple miRNA target prediction algorithms to identify potential off-target transcripts with seed sequence homology to the therapeutic miRNA.
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Troubleshooting Step 2: Transcriptome-wide Analysis. Perform RNA-sequencing (RNA-seq) on brain tissue from treated and control animals to identify differentially expressed genes. Cross-reference the downregulated genes with the bioinformatic predictions.
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Troubleshooting Step 3: Validation. Validate potential off-target gene silencing using a secondary method, such as quantitative real-time PCR (qRT-PCR) or western blotting for the corresponding protein.
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Issue: Difficulty in Distinguishing Direct vs. Indirect Off-Target Effects
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Possible Cause: Changes in the transcriptome may be a downstream consequence of on-target huntingtin reduction or other cellular responses, rather than direct binding of the miRNA to an off-target transcript.
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Troubleshooting Step: Employ techniques like HITS-CLIP or CLASH to biochemically isolate and sequence the RNAs directly bound to the RNA-induced silencing complex (RISC) in treated tissues. This can help confirm direct interactions between the therapeutic miRNA and potential off-target mRNAs.
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Quantitative Data Summary
| Animal Model | AMT-130 Dose | On-Target Effect (HTT Reduction) | Key Safety/Off-Target Findings | Reference |
| Rhesus Monkeys | Bilateral striatal injection | ~45% reduction in putamen | No adverse behavioral effects or neurodegeneration observed at 6 months. | |
| Minipigs | Intrastriatal administration | Significant reduction in mHTT | Widespread distribution in the brain; well-tolerated. | |
| Rats & NHPs | MRI-guided CED | Widespread vector DNA and miHTT transgene distribution | Excellent safety profile; no clinically relevant changes. | |
| Human (Phase I/II) | Low and High Dose | Reduction in CSF mHTT (variable) | Generally well-tolerated; most AEs related to surgical procedure. |
Experimental Protocols
Protocol: RNA-Sequencing to Identify Potential miRNA Off-Target Effects In Vivo
This protocol outlines the key steps for using RNA-seq to investigate potential off-target gene silencing by AMT-130.
Materials:
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Brain tissue from animals treated with AMT-130 and a control vector
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RNA extraction kit
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RNA-sequencing library preparation kit
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High-throughput sequencer
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Bioinformatics software for data analysis
Procedure:
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Sample Collection: Harvest brain tissue from the region of interest from both AMT-130 treated and control animals at a relevant time point post-administration.
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RNA Extraction and Quality Control: Isolate total RNA and assess its quality and quantity.
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Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform deep sequencing.
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Data Analysis:
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Perform quality control on the raw sequencing reads.
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Align the reads to the appropriate reference genome.
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Identify genes that are significantly downregulated in the AMT-130 treated group compared to the control group.
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Use bioinformatics tools to search the 3' UTRs of the downregulated genes for sequences complementary to the seed region of the therapeutic miRNA.
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-
Validation: Confirm the downregulation of high-priority candidate off-target genes using an independent method like qRT-PCR.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Minimizing MSX-130 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicities of MSX-130 in animal studies. As specific preclinical toxicity data for this compound is not extensively published, this guidance is based on the known toxicological profiles of the broader class of CXCR4 antagonists. Researchers should adapt these recommendations to their specific findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, along with its ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis (the formation of blood cells), and embryonic development. By blocking the CXCR4/CXCL12 signaling pathway, this compound can inhibit the migration and proliferation of cells that overexpress CXCR4, which is a hallmark of many cancers. However, this same mechanism can lead to "on-target" toxicities by disrupting the normal functions of this pathway. For example, interference with hematopoiesis can lead to cytopenias (a reduction in the number of mature blood cells).
Q2: What are the most common toxicities observed with CXCR4 antagonists in animal studies?
A2: Based on preclinical studies of other CXCR4 antagonists, the most commonly reported toxicities are related to the disruption of the CXCR4/CXCL12 axis in the bone marrow and immune system. These can include:
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Hematological Toxicities:
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Leukocytopenia (low white blood cell count)
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Thrombocytopenia (low platelet count)
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Anemia (low red blood cell count)
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Cardiovascular Effects: Some CXCR4 antagonists have been associated with cardiotoxicity, although this is not a universal finding for the entire class.
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Injection Site Reactions: For compounds administered via injection, local reactions at the injection site can occur.
Q3: How can I proactively monitor for hematological toxicities during my animal studies with this compound?
A3: Regular monitoring of hematological parameters is critical. We recommend the following:
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Baseline Measurement: Collect blood samples for a complete blood count (CBC) with differential before the first administration of this compound to establish a baseline for each animal.
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Interim Monitoring: Conduct CBCs at regular intervals throughout the study. The frequency will depend on the study duration and the dose levels being tested. For acute and sub-chronic studies, weekly or bi-weekly monitoring is advisable.
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Terminal Collection: A final CBC should be performed at the end of the study.
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Key Parameters to Watch: Pay close attention to total white blood cell count, neutrophil, lymphocyte, platelet, and red blood cell counts.
Q4: Are there any specific animal models that are more sensitive to CXCR4 antagonist-induced toxicities?
A4: While species-specific sensitivities can vary, rodent models (mice and rats) are commonly used for initial toxicity screening. It is important to note that the expression and function of CXCR4 can differ between species. Therefore, if significant toxicities are observed in rodents, it may be beneficial to consider a non-rodent species for further evaluation to better predict potential human responses.
Troubleshooting Guides
Issue 1: Unexpected mortality or severe morbidity in animals treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Dose-limiting toxicity | - Immediately cease dosing in the affected cohort.- Conduct a thorough necropsy and histopathological examination to identify the target organs of toxicity.- Consider a dose de-escalation in subsequent cohorts.- Re-evaluate the pharmacokinetic profile to ensure that drug exposure is not unexpectedly high. |
| Off-target effects | - Review the known pharmacology of this compound and related compounds for potential off-target activities.- Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions. |
| Vehicle-related toxicity | - Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation. |
Issue 2: Significant weight loss observed in treated animals.
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal toxicity | - Monitor for signs of gastrointestinal distress such as diarrhea, vomiting, or changes in stool consistency.- Consider reducing the dose or changing the formulation to improve gastrointestinal tolerance. |
| Reduced food and water intake | - Measure daily food and water consumption to determine if the weight loss is due to decreased intake.- If intake is reduced, consider providing a more palatable diet or supportive care. |
| Systemic toxicity | - Correlate weight loss with other clinical signs and laboratory findings to determine if it is part of a broader systemic toxicity. |
Data Presentation
Table 1: Summary of Potential Toxicities Associated with CXCR4 Antagonists in Preclinical Studies
| Toxicity Class | Specific Findings | Animal Models | Monitoring Parameters |
| Hematological | Leukocytopenia, Thrombocytopenia, Anemia | Mouse, Rat, Non-human primate | Complete Blood Count (CBC) with differential, bone marrow cytology |
| Cardiovascular | QTc prolongation (rare), changes in blood pressure | Dog, Non-human primate | Electrocardiogram (ECG), blood pressure monitoring |
| Hepatic | Elevated liver enzymes (ALT, AST) | Rat, Dog | Serum chemistry panel |
| Renal | Increased serum creatinine and BUN | Rat, Dog | Serum chemistry panel, urinalysis |
| Local Tolerance | Inflammation, irritation at the injection site | Rabbit, Rat | Clinical observation, histopathology of the injection site |
Note: This table represents a compilation of findings from various CXCR4 antagonists and may not be entirely predictive of the profile for this compound.
Experimental Protocols
Protocol 1: Acute Toxicity Study of this compound in Rodents (Up-and-Down Procedure)
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Objective: To determine the acute oral or intravenous toxicity of this compound and to identify the maximum tolerated dose (MTD).
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Animals: Use a single sex of a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), typically females as they are often slightly more sensitive.
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Procedure: a. Dose a single animal at a starting dose level. b. Observe the animal for signs of toxicity for up to 14 days. Key observations include changes in behavior, appearance, and body weight. c. If the animal survives, dose the next animal at a higher dose level (typically a geometric progression, e.g., 1.5x or 2x). d. If the animal shows signs of severe toxicity or dies, dose the next animal at a lower dose level. e. Continue this process until the MTD is identified.
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Data Collection: Record all clinical signs, body weights, and mortality. Perform a gross necropsy on all animals at the end of the study.
Protocol 2: Sub-chronic Toxicity Study of this compound in a Non-Rodent Species
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Objective: To evaluate the toxicity of this compound following repeated daily administration for a period of 28 or 90 days.
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Animals: Use a non-rodent species such as Beagle dogs or cynomolgus monkeys.
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Groups:
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Group 1: Vehicle control
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Group 2: Low dose this compound
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Group 3: Mid dose this compound
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Group 4: High dose this compound
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(Optional) Recovery groups for control and high-dose animals.
-
-
Procedure: a. Administer this compound daily via the intended clinical route. b. Conduct daily clinical observations. c. Monitor body weight weekly. d. Collect blood for hematology and serum chemistry at baseline, mid-study, and at termination. e. Perform ophthalmology and electrocardiogram (ECG) examinations at baseline and at termination. f. At the end of the dosing period, perform a full necropsy with organ weight analysis and histopathological examination of a comprehensive list of tissues.
Mandatory Visualization
Caption: The CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a preclinical toxicity study.
Technical Support Center: Improving MSX-130 Delivery to Tumor Sites
Welcome to the MSX-130 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the delivery of this compound to tumor sites in your preclinical research.
Introduction to this compound
This compound is a potent and selective small molecule antagonist of C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4/SDF-1 signaling axis is frequently overexpressed in various cancers and plays a crucial role in tumor progression, angiogenesis, and metastasis.[2] By blocking this pathway, this compound presents a promising therapeutic strategy.
However, a significant challenge in the preclinical development of this compound is its inherent hydrophobicity. This characteristic leads to poor aqueous solubility, which can result in low bioavailability, rapid systemic clearance, and suboptimal accumulation at the tumor site. This guide provides strategies to address these delivery challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor that functions as a CXCR4 antagonist.[1] It competitively binds to the CXCR4 receptor, preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1). This blockade inhibits downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.
Q2: What are the primary challenges in delivering this compound to tumor sites?
A2: The main obstacles stem from this compound's physicochemical properties, specifically its low aqueous solubility. This can lead to:
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Low Bioavailability: Poor dissolution in physiological fluids limits absorption into the bloodstream after oral administration.
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Rapid Systemic Clearance: Hydrophobic molecules are often quickly removed from circulation by the reticuloendothelial system (RES).
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Suboptimal Tumor Accumulation: Insufficient concentration in the blood and a short circulation half-life mean less of the drug reaches the tumor tissue.
Q3: What general strategies can improve this compound tumor delivery?
A3: The most effective strategies focus on enhancing solubility and prolonging circulation time. These include:
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Nanoparticle-Based Formulations: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, protect it from premature degradation, and enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.
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Prodrug Approaches: Chemical modification of this compound into a more soluble, inactive precursor (prodrug) that converts to the active form at the tumor site can improve its pharmacokinetic profile.
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Targeted Delivery Systems: Functionalizing nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells can increase the specificity of drug delivery.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Bioavailability and High Variability in Pharmacokinetic (PK) Studies
Q: My in vivo PK studies show very low plasma concentrations of this compound and high variability between animals after administration. What could be the cause and how can I fix it?
A: This is a classic problem for hydrophobic compounds like this compound. The likely cause is poor dissolution and absorption from the administration site.
Troubleshooting Workflow:
Recommended Solutions & Data:
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Formulation Improvement: Switch from a simple solvent-based vehicle (like DMSO) to a nanoparticle-based delivery system. Lipid-based nanoparticles, such as liposomes, are an excellent starting point for hydrophobic drugs. They can significantly improve solubility and shield the drug from rapid clearance.
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Characterize the Formulation: Before in vivo testing, thoroughly characterize your nanoparticle formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Hypothetical Comparison of this compound Formulations
| Parameter | This compound in DMSO/Saline | Lipo-MSX-130 (Liposomal Formulation) |
| Vehicle | 10% DMSO in Saline | DSPC/Cholesterol Liposomes |
| Particle Size (nm) | N/A (Precipitates) | 95 ± 5 |
| Polydispersity Index (PDI) | N/A | < 0.2 |
| Encapsulation Efficiency (%) | N/A | > 90% |
| Cmax (ng/mL) | 50 ± 25 | 850 ± 110 |
| AUC (ng·h/mL) | 120 ± 60 | 4500 ± 550 |
| Bioavailability (%) | < 5% | ~65% |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Issue 2: Poor Tumor Accumulation and Lack of Efficacy
Q: Despite improving plasma PK, my efficacy studies show minimal tumor growth inhibition. How can I confirm and enhance this compound delivery to the tumor?
A: Improved plasma concentration does not always guarantee sufficient accumulation at the target site. It's crucial to verify and then enhance tumor-specific delivery.
Recommended Solutions:
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In Vivo Imaging: Use imaging techniques to track the biodistribution of your formulation. This can be achieved by labeling the nanocarrier or a modified version of this compound with a fluorescent dye or a radionuclide for PET imaging. This provides direct evidence of tumor accumulation (or lack thereof).
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Active Targeting: To boost tumor accumulation beyond the passive EPR effect, incorporate active targeting. Since this compound targets CXCR4, which is on the tumor cells, a nanoparticle formulation that also targets an overexpressed surface receptor (e.g., transferrin receptor) could enhance internalization.
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Modulate the Tumor Microenvironment: Some advanced strategies involve "priming" the tumor to make it more receptive. For example, using agents that normalize tumor vasculature can improve the penetration of nanoparticles.
Table 2: Hypothetical Tumor Accumulation Data
| Formulation | Imaging Modality | Tumor Accumulation (%ID/g at 24h) |
| Free this compound | N/A (Ex vivo HPLC) | 0.5 ± 0.2 |
| Lipo-MSX-130 (Passive) | PET (64Cu-labeled liposome) | 4.2 ± 1.1 |
| Targeted-Lipo-MSX-130 | PET (64Cu-labeled liposome) | 9.8 ± 2.3 |
%ID/g = percent injected dose per gram of tissue. Data are illustrative.
Experimental Protocols
Protocol 1: Formulation of Liposomal this compound (Lipo-MSX-130)
This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound using the thin-film hydration method.
Materials:
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DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
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Cholesterol
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This compound
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Chloroform
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Phosphate-Buffered Saline (PBS), pH 7.4
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Rotary evaporator
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Bath sonicator
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Liposome extruder (e.g., Avanti Mini-Extruder)
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Polycarbonate membranes (100 nm pore size)
Workflow Diagram:
Procedure:
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Lipid Dissolution: In a round-bottom flask, dissolve DSPC, cholesterol (e.g., at a 2:1 molar ratio), and this compound in chloroform. The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).
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Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry under vacuum for at least 2 hours to remove residual solvent.
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Hydration: Hydrate the lipid film with pre-warmed PBS (above the transition temperature of DSPC, ~55°C) by vortexing vigorously. This will form multilamellar vesicles (MLVs).
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Size Reduction (Extrusion): To create small unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through a 100 nm polycarbonate membrane using a liposome extruder. Perform at least 21 passes to ensure a narrow size distribution. The extrusion must be done at a temperature above the lipid's transition temperature.
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Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
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Characterization: Analyze the final liposomal formulation for particle size and PDI using Dynamic Light Scattering (DLS). Determine encapsulation efficiency by lysing the liposomes with a detergent and quantifying the this compound concentration via HPLC.
Protocol 2: Evaluating Tumor Accumulation via In Vivo Imaging
This protocol provides a general framework for assessing the biodistribution of a radiolabeled liposomal formulation of this compound using Positron Emission Tomography (PET).
Materials:
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Tumor-bearing mouse model (e.g., subcutaneous xenograft)
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64Cu-labeled Lipo-MSX-130 (requires conjugation of a chelator like NOTA to the liposome surface)
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PET/CT scanner
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Anesthesia (e.g., isoflurane)
Procedure:
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Animal Preparation: Anesthetize the tumor-bearing mouse.
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Injection: Administer a defined dose of 64Cu-labeled Lipo-MSX-130 intravenously via the tail vein.
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Dynamic Imaging (Optional): Perform dynamic PET scanning for the first hour post-injection to observe the initial distribution kinetics.
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Static Imaging: Perform static PET/CT scans at multiple time points (e.g., 1h, 4h, 24h, 48h) to monitor the change in biodistribution and tumor accumulation over time.
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Image Analysis:
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Reconstruct the PET/CT images.
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Draw regions of interest (ROIs) around the tumor and major organs (liver, spleen, kidneys, heart, muscle).
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Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
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Ex Vivo Biodistribution (Confirmation): At the final time point, euthanize the animal, harvest the tumor and major organs, and measure their radioactivity using a gamma counter to confirm the imaging data.
References
Technical Support Center: Overcoming Resistance to MSX-130 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MSX-130, a CXCR4 antagonist. The information is designed to help you identify, characterize, and overcome resistance to this compound in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CXCR4 inhibitors like this compound can manifest through several mechanisms:
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Upregulation of CXCR4 Expression: Cancer cells may increase the number of CXCR4 receptors on their surface, which can outcompete a given concentration of this compound.
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Mutations in the CXCR4 Gene: Alterations in the genetic sequence of CXCR4 can change the binding site of this compound, thereby reducing its affinity and inhibitory effect.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the CXCR4 pathway, promoting their survival and proliferation.
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Increased Drug Efflux: The overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, lowering its intracellular concentration.
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Changes in the Tumor Microenvironment: Stromal cells in the tumor microenvironment can increase their secretion of CXCL12, the natural ligand for CXCR4, which then competes with this compound for receptor binding.
Q2: How can we confirm that our cell line has developed resistance to this compound?
A2: Confirmation of resistance involves a series of experiments to demonstrate a stable and significant decrease in sensitivity to this compound. The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant fold-increase in the IC50 value is a strong indicator of resistance. It is also crucial to perform a "washout" experiment, where the resistant cells are cultured in a drug-free medium for several passages before re-determining the IC50. If the IC50 remains elevated, it suggests a stable resistance mechanism.
Q3: Our cell viability assays with this compound are showing high variability between experiments. What could be the cause?
A3: High variability in cell viability assays can be attributed to several factors:
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Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before plating to avoid clumps and ensure an equal number of cells in each well.
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Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can alter cell growth and drug concentration. It is advisable to either not use the outermost wells or to fill them with sterile PBS or media to minimize this effect.
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Incomplete Drug Solubilization: Ensure that this compound is fully dissolved in its solvent (e.g., DMSO) before further dilution in culture medium. Drug precipitation will lead to inaccurate concentrations.
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Assay Timing: The optimal duration of this compound treatment can differ between cell lines. It is recommended to perform a time-course experiment to identify the ideal endpoint for your specific model.
Troubleshooting Guides
Problem 1: Failure to Generate an this compound Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Drug concentration is too high | Start with a low concentration of this compound (e.g., around the IC20) and increase the concentration gradually as the cells adapt. |
| Drug concentration is too low | If the cells are proliferating at a rate similar to the untreated control, the selective pressure might be insufficient. A modest increase in the starting concentration may be necessary. |
| Cell line is not viable for long-term culture | Ensure you are using a robust cell line that can be passaged multiple times. Verify the recommended culture conditions for your specific cell line. |
| Heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line. |
Problem 2: Confirming and Characterizing the Resistance Mechanism
| Observation | Suggested Experiment | Expected Outcome in Resistant Cells |
| Increased IC50 of this compound | Quantitative PCR (qPCR) and Flow Cytometry/Western Blot for CXCR4 | Increased CXCR4 mRNA and protein expression. |
| Sanger sequencing of the CXCR4 gene | Identification of mutations in the ligand-binding or allosteric sites. | |
| No change in CXCR4 expression or sequence | Phospho-protein array or Western blot for key survival signaling pathways (e.g., p-AKT, p-ERK) | Increased phosphorylation of proteins in bypass pathways. |
| Resistance is lost after a drug-free period | Western blot for drug efflux pumps (e.g., P-gp/ABCB1) | Overexpression of efflux pumps that may be downregulated in the absence of the drug. |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Sensitive vs. Resistant Cells
| Parameter | Parental (Sensitive) Cell Line | This compound Resistant Cell Line | Experimental Method |
| This compound IC50 | 15 nM | 250 nM (>15-fold increase) | Cell Viability Assay (e.g., MTT) |
| CXCR4 mRNA Expression (relative fold change) | 1.0 | 5.2 | qPCR |
| Surface CXCR4 Protein (Mean Fluorescence Intensity) | 150 | 780 | Flow Cytometry |
| p-AKT / Total AKT Ratio (normalized to control) | 0.3 (with this compound) | 0.9 (with this compound) | Western Blot |
| In vitro Migration (% of control) | 20% (with this compound) | 85% (with this compound) | Transwell Migration Assay |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
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Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
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Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20.
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Monitor Cell Growth: Observe the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.
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Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
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Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
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Cryopreservation: Freeze aliquots of the resistant cell line at various stages of development for future use.[1]
Protocol 2: Western Blotting for CXCR4 and Downstream Signaling
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Cell Lysis: Treat sensitive and resistant cells with and without this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by size and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against CXCR4, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Transwell Migration Assay
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Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest and resuspend the cells in serum-free medium.
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Assay Setup: Add medium containing a chemoattractant (e.g., CXCL12) to the lower wells of a Transwell plate. Add the cell suspension (pre-treated with this compound or vehicle) to the upper inserts (typically with an 8 µm pore size).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration determined by a preliminary time-course experiment (e.g., 4-24 hours).
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Quantification:
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Remove non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
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Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.[2][3][4][5]
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Mandatory Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships between resistance mechanisms and troubleshooting.
References
Technical Support Center: Interpreting Unexpected Results with MSX-130
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting unexpected results during your experiments with MSX-130, a potent CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It functions by binding to the CXCR4 receptor, thereby preventing its interaction with its natural ligand, CXCL12 (also known as SDF-1).[5] This blockade inhibits the downstream signaling pathways that are typically initiated by CXCL12 binding, which are involved in processes such as cell migration, proliferation, and survival.
Q2: I am observing lower than expected inhibition of cell migration with this compound. What are the possible causes?
A2: Several factors could contribute to reduced efficacy in a cell migration assay. These can be broadly categorized into issues with the experimental setup, the health and characteristics of the cells, or the reagents themselves.
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Cellular Factors:
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Low CXCR4 Expression: Confirm the surface expression of CXCR4 on your target cells using techniques like flow cytometry or Western blot. Receptor expression can vary between cell lines and even with passage number.
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Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. High cell death or stress can impair migratory capacity.
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Reagent and Assay Conditions:
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Inactive CXCL12: The chemoattractant CXCL12 can degrade with improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or lot to ensure its activity.
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Suboptimal CXCL12 Concentration: A full dose-response curve for CXCL12 should be performed to determine the optimal concentration for inducing migration in your specific cell type.
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Incorrect Assay Duration: The optimal incubation time for cell migration varies depending on the cell type. A time-course experiment may be necessary to determine the ideal endpoint.
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Q3: My dose-response curve for this compound in a calcium flux assay is flat or shifted to the right. How can I troubleshoot this?
A3: A poor dose-response in a calcium flux assay can be due to several factors.
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Dye Loading and Cell Health:
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Inadequate Dye Loading: Ensure optimal loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM). This includes using the correct dye concentration and incubation time.
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Extracellular Dye: Thoroughly wash the cells after dye loading to remove any extracellular dye, which can contribute to high background fluorescence.
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-
Agonist and Antagonist Concentrations:
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CXCL12 Concentration: Use a concentration of CXCL12 that elicits a submaximal response (EC80 is often recommended for antagonist assays) to allow for measurable inhibition.
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This compound Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for receptor binding before adding the agonist.
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Q4: I am observing unexpected cytotoxicity or a decrease in cell viability after treatment with this compound. Is this an expected on-target effect?
A4: While inhibition of the pro-survival CXCR4/CXCL12 signaling axis can induce apoptosis in some cancer cell lines, significant cytotoxicity, especially at low concentrations, may also suggest off-target effects.
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To investigate this:
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Use a Different CXCR4 Antagonist: Compare the effects of this compound with a structurally different CXCR4 antagonist. If both compounds induce similar levels of cell death, it is more likely to be an on-target effect.
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Rescue Experiment: Overexpression of CXCR4 in your cells could potentially rescue them from the cytotoxic effects if it is an on-target mechanism.
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Control Cell Lines: Test the effect of this compound on a cell line with low or no CXCR4 expression.
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Troubleshooting Guides
Low Efficacy in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| Low Inhibition of Cell Migration | Low CXCR4 expression on cells. | Verify CXCR4 expression via flow cytometry or Western blot. |
| Inactive CXCL12 ligand. | Use a new, properly stored aliquot of CXCL12. | |
| Suboptimal CXCL12 concentration. | Perform a dose-response curve for CXCL12 to find the optimal concentration. | |
| Weak or No Inhibition in Calcium Flux Assay | Inadequate loading of calcium-sensitive dye. | Optimize dye concentration and incubation time. |
| High background fluorescence. | Ensure complete removal of extracellular dye by washing cells thoroughly. | |
| Inappropriate CXCL12 concentration. | Use an EC80 concentration of CXCL12 for the assay. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range. |
| Inconsistent cell density at plating. | Ensure precise and consistent cell seeding for all experiments. | |
| Reagent variability. | Use the same lot of critical reagents (e.g., serum, CXCL12) whenever possible. |
Unexpected Cytotoxicity
| Observed Problem | Potential Cause | Recommended Troubleshooting Step |
| High levels of apoptosis at low this compound concentrations. | On-target effect in sensitive cell lines. | Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) after treatment. |
| Off-target cytotoxicity. | Compare with a structurally different CXCR4 antagonist. Perform a rescue experiment by overexpressing CXCR4. | |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation. |
Experimental Protocols
Cell Migration (Transwell) Assay
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Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 4-24 hours, depending on the cell type. Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
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Assay Setup: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C. Add 600 µL of media containing the optimal concentration of CXCL12 to the lower chamber of a 24-well transwell plate. Add 100 µL of the pre-treated cell suspension to the upper insert (typically with a 5 or 8 µm pore size).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration (e.g., 4-24 hours).
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Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert (e.g., with crystal violet). Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
Calcium Flux Assay
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Cell Preparation: Harvest cells and resuspend them in a suitable assay buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.
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Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
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Washing: Wash the cells twice with assay buffer to remove extracellular dye.
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Assay: Resuspend the cells in the assay buffer. Pre-treat the cells with various concentrations of this compound or vehicle control. Acquire a baseline fluorescence reading using a plate reader or flow cytometer. Add the EC80 concentration of CXCL12 and continue to record the fluorescence signal to measure the change in intracellular calcium.
Visualizations
Caption: Simplified CXCR4 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound in experiments.
Caption: A decision-making diagram for interpreting unexpected cytotoxicity with this compound.
References
quality control measures for MSX-130 from suppliers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on quality control measures for MSX-130 sourced from external suppliers. Ensuring the identity, purity, and consistency of each batch is critical for experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What documentation should I expect to receive with a new shipment of this compound?
A1: Every batch of this compound should be accompanied by a comprehensive, batch-specific Certificate of Analysis (CoA).[1][2][3] The CoA is a formal quality document that provides detailed results from quality control testing.[2][3] Key information to look for on the CoA includes:
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Product and Batch Information : Product name (this compound), catalog number, and the unique batch or lot number.
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Physical and Chemical Properties : Molecular formula, molecular weight, and physical appearance.
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Analytical Results : Specific results from tests for identity, purity (e.g., by HPLC), moisture content, and residual solvents.
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Dates : The date of manufacture and the recommended retest date or expiry date.
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Signatures : Approval by the supplier's quality assurance department.
Q2: How can our lab independently verify the identity and purity of a new batch of this compound?
A2: It is a best practice to perform in-house verification on incoming materials. The most common and effective analytical techniques for this are:
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High-Performance Liquid Chromatography (HPLC) : Used to confirm the purity of the compound and compare its retention time against a qualified reference standard.
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Mass Spectrometry (MS) : Confirms the molecular weight of this compound, providing strong evidence of its identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure of the compound, serving as a definitive identity test.
Q3: What are the recommended storage conditions for this compound?
A3: Recommended storage conditions should be specified on the Certificate of Analysis and the product label. For most solid small-molecule compounds, this typically involves storage in a tightly sealed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C) to prevent degradation.
Q4: What level of purity is considered acceptable for this compound in our experiments?
A4: The required purity level depends on the sensitivity of your application. For most in-vitro and in-vivo research, a purity of ≥98% as determined by HPLC is recommended. The table below outlines typical quality control specifications for a research-grade batch of this compound.
This compound Quality Control Specifications
| Test Parameter | Specification | Typical Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms basic physical properties. |
| Identity | Conforms to structure | ¹H NMR, LC-MS | Confirms the molecular structure and mass are correct. |
| Purity (HPLC) | ≥ 98.0% | Reverse-Phase HPLC | Quantifies the percentage of this compound and detects impurities. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Determines the amount of water, which can affect stability and accurate weighing. |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS | Ensures that solvents used in manufacturing are below safety thresholds. |
Troubleshooting Guides
This section provides step-by-step guidance for common issues that may arise when working with new batches of this compound.
Scenario 1: My experimental results with a new batch of this compound are inconsistent with previous batches.
Inconsistent results are a common challenge when lot-to-lot variability is not controlled.
-
Step 1: Review the Certificate of Analysis (CoA)
-
Compare the purity value on the new CoA with that of the previous, "gold standard" batch. A significant difference (>1-2%) could explain the variation.
-
Check for any differences in the impurity profile if provided. A new or larger impurity peak may interfere with your assay.
-
-
Step 2: Perform In-House Quality Control Testing
-
Run an HPLC analysis on both the new and old batches side-by-side using the same method. This will provide a direct comparison of purity and impurity profiles.
-
Confirm the identity of the new batch using LC-MS to ensure the correct compound was received.
-
-
Step 3: Evaluate Experimental Parameters
-
Ensure all other experimental conditions, reagents, and solvents are consistent and have not expired.
-
Consider if the compound's solubility or stability in your specific assay buffer could be affected by minor, undetected impurities.
-
-
Step 4: Contact the Supplier
-
If you confirm a discrepancy between the CoA and your in-house analysis, or if the new batch is clearly different, contact the supplier’s technical support with your data.
-
Scenario 2: The this compound I received has a lower purity than stated on the Certificate of Analysis. What should I do?
This is considered an Out-of-Specification (OOS) result and requires a systematic investigation.
-
Step 1: Preliminary Laboratory Investigation
-
Immediately notify your supervisor and document the OOS result.
-
The analyst should conduct a preliminary review to rule out obvious laboratory errors. This includes checking:
-
Correct sample preparation and dilutions.
-
Instrument calibration and system suitability performance.
-
Validity of reagents and reference standards used.
-
Data processing and calculation errors.
-
-
-
Step 2: Confirmatory Analysis
-
If no obvious error is found, a second analyst should re-test the sample to confirm the OOS result. The original sample preparation should be used if stable; otherwise, a new preparation from the same material should be made.
-
-
Step 3: Full-Scale Investigation and Supplier Communication
-
If the OOS result is confirmed, a full-scale investigation is initiated.
-
Contact the supplier immediately and provide them with your CoA, your analytical results, and the methods used.
-
Quarantine the remaining material from that batch to prevent its use in further experiments until the issue is resolved.
-
Key QC Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for MS compatibility)
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~1.0 mg of this compound and dissolve it in 10.0 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). For gradient elution, a typical gradient might be 10% to 95% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a blank (mobile phase) followed by the prepared sample. The run time should be sufficient to elute any late-eluting impurities (typically 15-20 minutes).
-
Data Processing: Integrate all peak areas in the chromatogram. Purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks detected.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes confirming the molecular weight of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.
-
MS Settings: Operate the instrument in positive ion mode (ESI+) to detect the protonated molecule, [M+H]⁺. Set the mass range to scan for the expected molecular weight of this compound.
-
Data Processing: Verify that the primary peak in the mass spectrum corresponds to the expected mass-to-charge ratio (m/z) of the [M+H]⁺ ion for this compound. High-resolution mass spectrometry can provide elemental composition confirmation.
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol is the gold standard for confirming the chemical structure of an organic molecule.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent).
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum according to standard instrument parameters.
-
Data Processing: Process the spectrum (Fourier transform, phase, and baseline correction).
-
Analysis: Analyze the chemical shifts, integration (proton count), and splitting patterns of the peaks. Compare the obtained spectrum to a reference spectrum of this compound or to the expected structure to confirm that all protons are accounted for and in the correct chemical environment.
-
Visual Workflows
Caption: Workflow for handling an Out-of-Specification (OOS) result for this compound.
Caption: Hierarchy of quality control checks for incoming this compound batches.
References
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists in Cancer Models: MSX-122 vs. AMD3100 (Plerixafor)
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal players in tumor progression. This signaling axis is instrumental in cancer cell proliferation, survival, migration, and metastasis, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two small molecule CXCR4 antagonists, MSX-122 and the FDA-approved drug AMD3100 (Plerixafor), based on their performance in preclinical cancer models.
A note on nomenclature: Initial searches for "MSX-130" did not yield relevant data in the context of CXCR4 antagonism. The available scientific literature points to MSX-122 as the compound of interest in this class. This guide will therefore focus on the comparison between MSX-122 and AMD3100.
Mechanism of Action: Interrupting a Pro-Metastatic Signal
Both MSX-122 and AMD3100 function as antagonists to the CXCR4 receptor. By binding to CXCR4, they block its interaction with the CXCL12 chemokine.[1][2] This ligand-receptor interaction, when uninterrupted, activates several downstream signaling pathways critical for cancer progression, including the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and the cytoskeletal changes necessary for cell migration and invasion.[3]
The CXCL12 chemokine is highly expressed in organs that are common sites of metastasis, such as the lungs, liver, and bone marrow.[4] CXCR4-expressing tumor cells are drawn towards this CXCL12 gradient, a process central to organ-specific metastasis. By inhibiting the CXCR4/CXCL12 axis, MSX-122 and AMD3100 disrupt this chemotactic process, thereby reducing the metastatic potential of cancer cells.[1]
References
A Comparative Guide to the Efficacy of MSX-130 and Other CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its activation by its sole ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), triggers a signaling cascade that plays a pivotal role in cell trafficking, proliferation, and survival. Consequently, the development of CXCR4 antagonists has garnered significant interest. This guide provides a comparative overview of the efficacy of MSX-130 and other prominent CXCR4 antagonists, supported by experimental data and detailed methodologies.
Overview of CXCR4 Antagonists
This guide focuses on a selection of small molecule and peptide-based CXCR4 antagonists, including:
-
This compound (and related compounds): A small molecule antagonist. While specific data for this compound is limited in publicly available literature, this guide will present data for WZ811, a highly potent analog from the same chemical series described in the foundational research by Zhan et al. (2007).
-
Plerixafor (AMD3100): A first-in-class small molecule CXCR4 antagonist, approved for hematopoietic stem cell mobilization.
-
Motixafortide (BKT140/BL-8040): A synthetic cyclic peptide antagonist with high affinity for CXCR4, currently in clinical trials for various cancers.
-
Mavorixafor (Xolremdi): An orally bioavailable small molecule CXCR4 antagonist recently approved for the treatment of WHIM syndrome.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of these CXCR4 antagonists across key functional assays. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: CXCR4 Binding Affinity
| Compound | Assay Type | Cell Line/System | IC50/Ki | Reference |
| WZ811 | Competitive Binding (vs. TN14003) | Not specified | EC50 = 0.3 nM | [1] |
| Plerixafor (AMD3100) | Competitive Binding (vs. ¹²⁵I-SDF-1α) | CCRF-CEM T-cells | IC50 = 44 nM | [2][3][4][5] |
| Motixafortide (BKT140) | Competitive Binding | Not specified | IC50 ≈ 1 nM | |
| Mavorixafor (Xolremdi) | Competitive Binding (vs. ¹²⁵I-SDF-1α) | Not specified | IC50 = 13 nM |
Table 2: Inhibition of CXCL12-Mediated Chemotaxis
| Compound | Cell Line | IC50/EC50 | Reference |
| WZ811 | MDA-MB-231 (Matrigel invasion) | EC50 = 5.2 nM | |
| Plerixafor (AMD3100) | CCRF-CEM T-cells | IC50 = 5.7 nM | |
| Mavorixafor (Xolremdi) | T-lymphocytes | Not specified |
Table 3: Inhibition of CXCL12-Induced Calcium Mobilization
| Compound | Cell Line | IC50 | Reference |
| Plerixafor (AMD3100) | CCRF-CEM T-cells | IC50 = 572 ± 190 nM | |
| Mavorixafor (Xolremdi) | K562-CXCR4 | IC50 = 7.6–39 nM |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CXCR4 signaling pathway and the general workflows for key in vitro assays.
References
A Comparative Guide to Small Molecule CXCR4 Inhibitors for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of leading small molecule CXCR4 antagonists.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including various cancers, HIV, and rare immunodeficiencies like WHIM syndrome.[1][2][3] The binding of its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), triggers a cascade of signaling events that regulate cell trafficking, proliferation, and survival.[4][5] Consequently, the development of CXCR4 antagonists has been a significant focus of academic and pharmaceutical research, leading to the approval of several small molecule inhibitors.
This guide provides an objective, data-driven comparison of prominent small molecule CXCR4 inhibitors, summarizing key performance metrics, detailing experimental methodologies for their evaluation, and visualizing critical biological and experimental pathways to aid researchers, scientists, and drug development professionals.
Comparative Performance of Small Molecule CXCR4 Inhibitors
The efficacy of CXCR4 antagonists is evaluated using a variety of quantitative metrics. These include binding affinity (Ki and IC50 values) in competitive binding assays and the functional inhibition of downstream signaling events like calcium mobilization and cell migration (chemotaxis). The following table summarizes publicly available data for key small molecule CXCR4 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Chemical Class | Binding Affinity (IC50/Ki) | Key Therapeutic Indications | FDA Approval Status |
| Plerixafor (AMD3100) | Bismacrocyclic amine | IC50: 44 nM | Hematopoietic stem cell mobilization for autologous transplantation in multiple myeloma and non-Hodgkin's lymphoma. | Approved |
| Mavorixafor (AMD11070) | Non-cyclam | IC50: 12.5 nM (ligand binding) | WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, chronic neutropenic disorders. | Approved |
| Motixafortide (BL-8040) | Cyclic peptide | IC50: 0.42 – 4.5 nM | Hematopoietic stem cell mobilization for autologous transplantation in multiple myeloma. | Approved |
| Burixafor | Small molecule | Not specified in search results | Hematopoietic stem cell mobilization. | Investigational |
| MSX-122 | Small molecule | Potent CXCR4 antagonist (specific IC50 not provided in search results) | Cancer (inhibition of metastasis and inflammation in preclinical models). | Preclinical |
| IT1t | Isothiourea derivative | Potent CXCR4 antagonist (specific IC50 not provided in search results) | Cancer (inhibition of CXCR4/CXCL12 interaction). | Preclinical |
The CXCR4 Signaling Pathway and Inhibitor Mechanism of Action
Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling cascades that are predominantly G-protein dependent. These pathways, including the PI3K/Akt and Ras/ERK pathways, ultimately regulate critical cellular processes such as cell migration, survival, and proliferation. Small molecule inhibitors act as competitive antagonists, binding to the CXCR4 receptor and blocking the interaction with CXCL12, thereby inhibiting these downstream signaling events.
Caption: Simplified CXCR4 signaling pathways and the point of antagonist inhibition.
Experimental Protocols for Inhibitor Evaluation
The characterization of small molecule CXCR4 inhibitors relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a known ligand for binding to the CXCR4 receptor, allowing for the determination of the inhibitor's binding affinity (IC50 or Ki).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line that endogenously or recombinantly expresses a high level of the CXCR4 receptor (e.g., CEM T-lymphoblast cells).
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is allowed to reach equilibrium by incubating at room temperature for a specified time (e.g., 60-90 minutes).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Chemotaxis (Cell Migration) Assay
This functional assay measures the ability of an antagonist to block the migration of cells towards a chemoattractant gradient of CXCL12.
Methodology:
-
Cell Preparation: A CXCR4-expressing cell line (e.g., MDA-MB-231 breast cancer cells) is cultured and then serum-starved for 12-24 hours. The cells are harvested and resuspended in a serum-free medium.
-
Inhibitor Treatment: The cell suspension is pre-incubated with various concentrations of the CXCR4 inhibitor or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: A Transwell insert with a porous membrane (e.g., 8.0 µm pore size) is placed in a well of a 24-well plate. The lower chamber contains a serum-free medium with a specific concentration of CXCL12 (e.g., 100 ng/mL), while the upper chamber contains the pre-treated cell suspension.
-
Incubation: The plate is incubated at 37°C for a period that allows for cell migration (typically 4-24 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet or Calcein-AM). The number of migrated cells is then quantified by microscopy or a fluorescence plate reader.
-
Data Analysis: The number of migrated cells is plotted against the concentration of the antagonist to determine the IC50 value for migration inhibition.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium flux induced by CXCL12 binding to CXCR4.
Methodology:
-
Cell Preparation: CXCR4-expressing cells are harvested and washed.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Treatment: The dye-loaded cells are pre-incubated with varying concentrations of the CXCR4 inhibitor or a vehicle control.
-
Signal Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.
-
CXCL12 Stimulation: A specific concentration of CXCL12 is added to the cell suspension to induce calcium mobilization, and the change in fluorescence is continuously recorded.
-
Data Analysis: The peak fluorescence intensity following CXCL12 stimulation is determined for each inhibitor concentration. The data are then used to generate a dose-response curve and calculate the IC50 value for the inhibition of calcium flux.
Experimental and Logical Workflow Diagrams
To further clarify the process of evaluating CXCR4 inhibitors, the following diagrams illustrate a typical experimental workflow and a logical framework for comparing different antagonists.
Caption: A typical experimental workflow for the evaluation of CXCR4 inhibitors.
Caption: A logical framework for comparing the attributes of different CXCR4 inhibitors.
References
- 1. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iwmf.com [iwmf.com]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
Benchmarking Small Molecule CXCR4 Antagonists Against Peptide-Based Counterparts: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals navigating the landscape of CXCR4-targeted therapeutics, this guide provides an objective comparison of the small molecule CXCR4 antagonist, WZ811 (a potent analog from the same series as MSX-130), against prominent peptide-based antagonists. This analysis is supported by a compilation of experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including various cancers and HIV-1 infection. The interaction of CXCR4 with its cognate ligand, CXCL12 (also known as SDF-1), triggers a signaling cascade that plays a pivotal role in cell trafficking, proliferation, and survival. Consequently, the development of antagonists that can effectively block this interaction is an area of intense research. These antagonists largely fall into two categories: small molecules and peptide-based inhibitors. This guide aims to provide a clear comparison of their performance characteristics.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of the small molecule CXCR4 antagonist WZ811 and several leading peptide-based CXCR4 antagonists. The data is presented to facilitate a direct comparison of their potency in various functional assays.
Table 1: In Vitro Efficacy of Small Molecule CXCR4 Antagonist WZ811
| Compound | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| WZ811 | TN14003 Binding Inhibition | 0.3 | [1][2][3] | |
| WZ811 | SDF-1-mediated cAMP Modulation | U87 glioma | 1.2 | [2][3] |
| WZ811 | SDF-1-induced Matrigel Invasion | MDA-MB-231 | 5.2 |
Table 2: In Vitro Efficacy of Peptide-Based CXCR4 Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| T140 | SDF-1 Binding Inhibition | 2.5 | ||
| TC14012 (T140 analog) | SDF-1 Binding Inhibition | 19.3 | ||
| 4F-benzoyl-TN14003 (T140 analog) | Cell Migration Inhibition | 0.54 - 0.65 | ||
| LY2510924 | SDF-1 Binding Inhibition | 0.079 | ||
| LY2510924 | SDF-1-induced Cell Migration | U937 | 0.26 | |
| Motixafortide (BL-8040) | CXCR4 Antagonism | 0.8 | ||
| Motixafortide (BL-8040) | In vitro studies | 0.42 - 4.5 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for assessing antagonist performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key in vitro assays used to characterize CXCR4 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: The assay measures the displacement of a radiolabeled form of CXCL12 (e.g., [125I]-SDF-1α) from the CXCR4 receptor by the test antagonist.
-
Cell Lines: A cell line endogenously expressing or engineered to overexpress the CXCR4 receptor (e.g., U937, CEM, or HEK293-CXCR4).
-
Protocol Outline:
-
Cell Preparation: Cells expressing the CXCR4 receptor are harvested and washed.
-
Competition Reaction: A constant concentration of radiolabeled CXCL12 is incubated with the cells in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration through a glass fiber filter.
-
Detection: The radioactivity on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve.
-
Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant, which in this case is CXCL12.
-
Principle: The assay utilizes a transwell chamber (or Boyden chamber) with a porous membrane that separates an upper and a lower compartment. Cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. The ability of the antagonist to block cell migration through the pores to the lower chamber is quantified.
-
Cell Lines: CXCR4-expressing cells capable of migration (e.g., U937, MDA-MB-231).
-
Protocol Outline:
-
Chamber Setup: The lower chamber of the transwell plate is filled with media containing CXCL12.
-
Cell Seeding: CXCR4-expressing cells, pre-incubated with varying concentrations of the antagonist or vehicle control, are seeded into the upper chamber.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration to determine the IC50 value for migration inhibition.
-
cAMP Modulation Assay
Activation of the Gαi-coupled CXCR4 receptor by CXCL12 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of an antagonist to block this effect.
-
Principle: The assay quantifies the intracellular cAMP levels in response to CXCL12 stimulation in the presence or absence of the antagonist.
-
Cell Lines: A cell line expressing CXCR4 and responsive to CXCL12-induced cAMP modulation (e.g., U87 glioma cells).
-
Protocol Outline:
-
Cell Treatment: Cells are pre-treated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of CXCL12. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: After stimulation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The cAMP levels are plotted against the antagonist concentration to determine the EC50 value for the inhibition of CXCL12-mediated cAMP modulation.
-
Conclusion
The data presented in this guide highlights the high potency of both the small molecule antagonist WZ811 and the various peptide-based CXCR4 antagonists. While both classes of compounds demonstrate efficacy in the nanomolar to sub-nanomolar range in vitro, they possess distinct structural and pharmacokinetic properties that may influence their suitability for different therapeutic applications. Peptide-based antagonists, such as LY2510924 and Motixafortide, have shown significant promise in clinical development. Small molecule antagonists like WZ811 offer the potential for oral bioavailability, which can be a significant advantage for chronic treatment regimens. The choice between these classes of antagonists will ultimately depend on the specific therapeutic context, considering factors such as desired route of administration, target indication, and required pharmacokinetic profile. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers to further investigate and compare the performance of these and other novel CXCR4 antagonists.
References
The Synergistic Potential of Masitinib in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of Masitinib (formerly AB1010), a potent and selective oral tyrosine kinase inhibitor, when used in conjunction with other established cancer drugs. Drawing upon preclinical and clinical data, we delve into the quantitative outcomes, experimental methodologies, and underlying mechanisms of these promising therapeutic combinations.
Masitinib: A Multi-Targeted Approach to Cancer Therapy
Masitinib's primary mechanism of action involves the inhibition of key tyrosine kinases that are crucial for the proliferation and survival of cancer cells, as well as the modulation of the tumor microenvironment. Its principal targets include:
-
c-Kit: A receptor tyrosine kinase vital for the development and function of mast cells. Masitinib potently inhibits both wild-type and mutated forms of c-Kit.
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in cell growth, proliferation, and angiogenesis.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A key regulator of macrophage function.
-
Src family kinases (Lyn and Fyn): Non-receptor tyrosine kinases that play a role in immune cell signaling.
By targeting these kinases, Masitinib disrupts downstream signaling cascades that are critical for tumor growth and survival, and also modulates the activity of immune cells like mast cells and macrophages within the tumor microenvironment.
Synergistic Combinations of Masitinib with Chemotherapeutic Agents
Preclinical and clinical studies have demonstrated the synergistic potential of Masitinib when combined with various chemotherapeutic agents across different cancer types. This guide focuses on the most extensively studied combinations.
Masitinib and Gemcitabine in Pancreatic Cancer
The combination of Masitinib and gemcitabine has shown significant promise, particularly in overcoming gemcitabine resistance in pancreatic cancer.
| Cell Line | Masitinib Concentration (µM) | Fold Reduction in Gemcitabine IC50 | Reference |
| MiaPaca-2 (Gemcitabine-resistant) | 10 | >400 | [1] |
| Panc-1 (Gemcitabine-resistant) | 10 | 10 | [1] |
| BxPC-3 (Gemcitabine-sensitive) | 10 | No significant synergy | |
| Capan-2 (Gemcitabine-sensitive) | 10 | No significant synergy |
A study utilizing a Nog-SCID mouse model with MiaPaca-2 xenografts showed a trend towards greater tumor growth inhibition with the combination therapy compared to gemcitabine alone, although the difference was not statistically significant in this particular study.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 |
| Control (Water) | Daily oral gavage | ~1200 |
| Masitinib alone | 100 mg/kg/day, oral gavage | ~1000 |
| Gemcitabine alone | 50 mg/kg, i.p., twice weekly | ~800 |
| Masitinib + Gemcitabine | 100 mg/kg/day Masitinib + 50 mg/kg Gemcitabine | ~600 |
A phase 3 clinical trial (AB12005) investigating Masitinib with gemcitabine in patients with advanced pancreatic cancer and pain demonstrated a significant increase in overall survival (OS) in a subgroup of patients with unresectable locally advanced tumors.
| Patient Subgroup | Treatment | Median Overall Survival (OS) | Hazard Ratio (HR) | p-value |
| Unresectable Locally Advanced with Pain | Masitinib + Gemcitabine | 13.0 months | 0.46 | 0.0047 |
| Placebo + Gemcitabine | 11.2 months |
Masitinib and Docetaxel in Metastatic Castrate-Resistant Prostate Cancer (mCRPC)
The combination of Masitinib and docetaxel has been investigated in patients with mCRPC, showing a benefit in progression-free survival (PFS).
A phase 3 clinical trial (AB12003) evaluated Masitinib in combination with docetaxel in chemotherapy-eligible mCRPC patients. The study met its primary endpoint, demonstrating a significant improvement in PFS in a subgroup of patients with baseline alkaline phosphatase (ALP) levels ≤250 IU/L.
| Patient Subgroup | Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value |
| ALP ≤250 IU/L | Masitinib + Docetaxel | 6.3 months | 0.79 | 0.0272 |
| Placebo + Docetaxel | 5.4 months |
Masitinib with Carboplatin and Gemcitabine in Triple-Negative Breast Cancer (TNBC)
An open-label phase Ib/II trial explored the combination of Masitinib with carboplatin and gemcitabine in patients with advanced TNBC.
The triple combination showed promising results compared to historical data for carboplatin and gemcitabine alone.
| Treatment | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Masitinib + Carboplatin + Gemcitabine | 43% | 10.2 months | 4.7 months |
| Carboplatin + Gemcitabine (Historical Data) | 32% | 7.7 months | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the preclinical evaluation of Masitinib combinations.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of drug combinations on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MiaPaca-2, Panc-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., gemcitabine) alone or in combination with a fixed, non-toxic concentration of Masitinib (e.g., 5 or 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves to determine the synergistic effect.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the drug combination or single agents for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of Masitinib combinations in a mouse model.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 MiaPaca-2 cells) into the flank of immunocompromised mice (e.g., Nog-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Masitinib alone, chemotherapy alone, combination therapy).
-
Treatment Administration: Administer drugs according to the specified regimen. For example, oral gavage of Masitinib (e.g., 100 mg/kg/day) and intraperitoneal injection of gemcitabine (e.g., 50 mg/kg, twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors for further analysis.
Visualizing the Mechanisms of Synergy
The synergistic effects of Masitinib with other anticancer drugs can be attributed to its multifaceted mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Masitinib's mechanism of action targeting multiple tyrosine kinases.
Caption: Proposed mechanism of synergy between Masitinib and Gemcitabine.
Caption: Workflow for in vitro synergy testing.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The data presented in this guide underscore the significant potential of Masitinib as a synergistic partner for conventional chemotherapy in various cancer types. By targeting multiple pathways involved in tumor progression and chemoresistance, Masitinib can enhance the efficacy of existing treatments. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of oncology. Continued investigation into the synergistic mechanisms and clinical applications of Masitinib in combination therapies is warranted to translate these preclinical and early clinical findings into improved outcomes for cancer patients.
References
Side-by-Side Analysis: BL-8040 (Motixafortide) vs. Plerixafor (AMD3100)
As the initial search revealed that MSX-130 is likely a typographical error for AMT-130, a gene therapy for Huntington's disease, a direct comparison with BL-8040, a CXCR4 antagonist for cancer, is not scientifically meaningful. Therefore, this guide will provide a side-by-side analysis of BL-8040 (Motixafortide) and a more relevant alternative, Plerixafor (AMD3100) , another prominent CXCR4 antagonist used in similar therapeutic areas. This comparison will provide valuable insights for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of two CXCR4 antagonists, BL-8040 and Plerixafor, supported by experimental data.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), play a crucial role in cell trafficking, homing, and proliferation.[1][2] This signaling axis is implicated in the pathology of various diseases, including cancer, where it promotes tumor growth, metastasis, and the development of resistance to therapy.[1][3][4] CXCR4 antagonists block this interaction, offering a promising therapeutic strategy. BL-8040 (Motixafortide) and Plerixafor (AMD3100) are two such antagonists that have been extensively studied.
BL-8040 (Motixafortide) is a synthetic cyclic peptide antagonist of CXCR4. It has been investigated for its role in cancer therapy and stem cell mobilization. Preclinical and clinical studies have shown its ability to induce cancer cell death, mobilize immune cells, and sensitize tumors to other anti-cancer treatments.
Plerixafor (AMD3100) is a macrocyclic CXCR4 antagonist. It is currently the only FDA-approved CXCR4 antagonist for mobilizing hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. Its therapeutic potential in various cancers has also been demonstrated.
Performance Data
Table 1: Preclinical Efficacy of BL-8040
| Model | Combination Therapy | Outcome | Reference |
| Murine Cancer Model | Cancer Vaccine | Enhanced anti-tumor immune response, attenuated tumor growth, prolonged survival | |
| AML Mice Model (FLT3-ITD mutation) | AC220 (FLT3 inhibitor) | Synergistic reduction of minimal residual disease in bone marrow, prolonged survival |
Table 2: Clinical Trial Data for BL-8040 in Pancreatic Ductal Adenocarcinoma (PDAC) - COMBAT/KEYNOTE-202 Trial
| Cohort | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) | Reference |
| Cohort 1 (Chemo-resistant) | BL-8040 + Pembrolizumab | 3.4% | 34.5% | 3.3 months (7.5 months in 2nd line) | |
| Cohort 2 | BL-8040 + Pembrolizumab + Chemotherapy | 32% | 77% | Not Reported |
Table 3: Clinical Trial Data for Plerixafor in Stem Cell Mobilization
| Indication | Combination Therapy | Outcome | Reference |
| Non-Hodgkin's Lymphoma & Multiple Myeloma | Granulocyte-colony stimulating factor (G-CSF) | Mobilization of hematopoietic stem cells for autologous transplantation |
Mechanism of Action and Signaling Pathway
Both BL-8040 and Plerixafor act by binding to the CXCR4 receptor, thereby preventing its interaction with its ligand CXCL12. This blockade inhibits downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The inhibition of the CXCL12/CXCR4 axis can lead to several anti-cancer effects, including:
-
Inhibition of tumor growth and metastasis: By blocking the signals that promote cancer cell migration and invasion.
-
Sensitization to chemotherapy: By disrupting the protective tumor microenvironment and making cancer cells more susceptible to cytotoxic drugs.
-
Modulation of the tumor immune microenvironment: By promoting the infiltration of cytotoxic T-cells into the tumor.
Below is a diagram illustrating the CXCR4 signaling pathway and the mechanism of action of its antagonists.
Caption: CXCR4 signaling pathway and antagonist inhibition.
Experimental Protocols
Protocol 1: In Vivo Murine Cancer Model for Evaluating BL-8040 Efficacy
This protocol is based on the preclinical study of BL-8040 in combination with a cancer vaccine.
-
Animal Model: A murine model of cancer is established.
-
Treatment Groups:
-
Control group (vehicle)
-
BL-8040 alone
-
Cancer vaccine alone
-
BL-8040 in combination with the cancer vaccine
-
-
Administration: BL-8040 and the cancer vaccine are administered according to a predefined schedule.
-
Monitoring: Tumor growth is monitored regularly. Mouse survival is recorded.
-
Immunological Analysis: At the end of the study, tumors are harvested to analyze the infiltration of cytotoxic T-cells.
Caption: Workflow for in vivo evaluation of BL-8040.
Protocol 2: Phase IIa Clinical Trial Design for BL-8040 (COMBAT/KEYNOTE-202)
This protocol is a simplified representation of the COMBAT/KEYNOTE-202 trial design.
-
Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma.
-
Study Design: Open-label, two-cohort study.
-
Cohorts:
-
Cohort 1: Patients with chemotherapy-resistant disease receive BL-8040 and pembrolizumab.
-
Cohort 2: Patients receive BL-8040, pembrolizumab, and chemotherapy.
-
-
Primary Outcome: Objective Response Rate (ORR).
-
Secondary Outcomes: Overall Survival (OS), Disease Control Rate (DCR), and safety.
-
Biomarker Analysis: Tumor biopsies are taken to assess changes in the tumor microenvironment, including CD8+ effector T-cell infiltration and myeloid-derived suppressor cells (MDSCs).
Caption: COMBAT/KEYNOTE-202 trial workflow.
Conclusion
Both BL-8040 and Plerixafor are potent CXCR4 antagonists with demonstrated clinical utility. While Plerixafor is established for stem cell mobilization, BL-8040 shows significant promise in oncology, particularly in sensitizing "cold" tumors to immunotherapy. The data from the COMBAT trial suggests that targeting the CXCR4 axis with BL-8040 can modulate the tumor microenvironment and improve clinical outcomes in challenging cancers like pancreatic adenocarcinoma. Further randomized controlled trials are warranted to confirm these findings and to directly compare the efficacy and safety of these two CXCR4 antagonists in various clinical settings. This side-by-side analysis provides a foundation for researchers and drug developers to understand the current landscape and future potential of CXCR4-targeted therapies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MSX-130
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of MSX-130, a CXCR4 antagonist used in laboratory research. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS #4051-59-6), this guidance is based on established safety protocols for hazardous chemical waste, information on similar research compounds, and the chemical properties of its core structure.[1][2][3][4] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. As a potent research chemical, assume it to be hazardous.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Handling Practices:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid inhalation.[5]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound.
II. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a multi-step process that ensures all forms of the waste—unused compound, contaminated materials, and empty containers—are managed as hazardous waste.
Step 1: Waste Identification and Segregation
-
Waste Classification: All this compound waste, including the pure compound, solutions, and any materials that have come into contact with it, must be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
Step 2: Preparing Waste for Collection
-
Unused Compound and Solutions:
-
Collect all unused this compound powder and any prepared solutions in a dedicated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with no leaks or cracks.
-
-
Contaminated Labware and PPE:
-
Place all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, wipes) into a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.
-
-
Empty Containers:
-
Containers that once held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Crucially, collect all three rinsates and add them to your liquid hazardous waste container.
-
After triple-rinsing, deface or remove the original label from the container. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.
-
Step 3: Labeling and Storage of Waste
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (2,2'-(1,4-Phenylene)bis[4,5-diphenyl-1H-imidazole])" and specify all constituents and their approximate concentrations. Do not use abbreviations.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular municipal trash.
III. Data Summary for Disposal Procedures
The following table summarizes key quantitative and qualitative parameters for the disposal of this compound, based on general hazardous waste guidelines.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Chemically compatible, sealable (e.g., HDPE, glass) |
| Labeling Requirements | "Hazardous Waste," full chemical name, constituents, and hazards |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Empty Container Treatment | Triple-rinse with a suitable solvent; collect all rinsate as hazardous waste |
| Prohibited Disposal Methods | Disposal in sanitary sewer or municipal trash |
IV. Experimental Protocols and Signaling Pathways
This compound is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 signaling pathway is integral to various cellular processes, including cell proliferation, survival, and migration. By blocking the binding of the natural ligand, CXCL12, to CXCR4, this compound inhibits these downstream signaling cascades, which is of particular interest in cancer research to prevent metastasis.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Logistical Information for Handling MSX-130
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of MSX-130, a potent CXCR4 antagonist. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is supplied as an off-white to pale yellow solid powder, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields, Chemical Goggles, or Face Shield | Ensure a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashes. |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Laboratory Coat | A buttoned lab coat should be worn at all times to protect skin and personal clothing. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The type of respirator will depend on the potential exposure concentration. |
| Foot Protection | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills. |
Hazard Identification and First Aid
This compound is classified as a potential irritant and should be handled with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard | Precautionary Statement | First Aid Measures |
| Skin Irritation | Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Irritation | Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | May be harmful if swallowed. | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Short-term (days to weeks): Store at 0 - 4 °C in a dry, dark environment.
-
Long-term (months to years): For optimal stability, store at -20 °C.
-
Stock Solutions: Store at 0 - 4 °C for short-term use and -20 °C for long-term storage.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a sealed, labeled container and disposed of through a licensed professional waste disposal service.
Experimental Protocols
CXCR4 Competitive Binding Assay
This assay quantifies the ability of this compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.
Methodology:
-
Cell Preparation: Use a cell line that expresses CXCR4 (e.g., Jurkat cells). Harvest and wash the cells, then resuspend them in an appropriate assay buffer.
-
Competition Reaction:
-
Add the cell suspension to a 96-well plate.
-
Introduce serial dilutions of this compound to the wells.
-
Add a fixed, known concentration of fluorescently labeled CXCL12 to all wells.
-
Incubate to allow for competitive binding.
-
-
Data Acquisition: Analyze the plate using a flow cytometer to measure the fluorescence intensity in each well.
-
Data Analysis: A decrease in fluorescence intensity correlates with increased binding of this compound to the CXCR4 receptor. The IC50 value, the concentration of this compound that inhibits 50% of labeled CXCL12 binding, can then be calculated.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Methodology:
-
Assay Setup: Use a transwell plate with a porous membrane. Add a solution containing CXCL12 to the lower chamber to act as a chemoattractant.
-
Cell Preparation: Pre-incubate CXCR4-expressing cells with various concentrations of this compound.
-
Cell Migration: Add the pre-incubated cells to the upper chamber of the transwell plate.
-
Incubation: Allow the cells to migrate through the membrane towards the chemoattractant for a set period.
-
Quantification: Stain the cells that have migrated to the lower side of the membrane and count them using a microscope or plate reader.
-
Data Analysis: A reduction in the number of migrated cells in the presence of this compound indicates its antagonistic effect on CXCR4-mediated chemotaxis.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the function of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
